1-(Difluoromethoxy)-4-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDQNISEJVPQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166399 | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-83-1 | |
| Record name | 1-(Difluoromethoxy)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha-Difluoro-p-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-difluoro-p-methylanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(DIFLUOROMETHOXY)-4-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MNQ5HZ4LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Difluoromethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(Difluoromethoxy)-4-methylbenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The inclusion of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details the primary synthetic protocols, presents key quantitative data, and visualizes the underlying chemical pathways.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| CAS Number | 1583-83-1 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 61.2 ± 20.4 °C | [1] |
| LogP | 2.77 | [1] |
| ¹H NMR | See detailed analysis below | |
| ¹³C NMR | See detailed analysis below | |
| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 158 | [3] |
Synthesis Protocols
The synthesis of this compound is primarily achieved through the O-difluoromethylation of p-cresol. This transformation relies on the in-situ generation of difluorocarbene (:CF₂), a transient but highly reactive intermediate, which is then trapped by the p-cresolate anion. Several reagents and conditions have been developed for the efficient generation of difluorocarbene. Below are two of the most common and effective protocols.
Protocol 1: Using Sodium Chlorodifluoroacetate as the Difluorocarbene Precursor
This method is widely used due to the commercial availability, stability, and relatively low toxicity of sodium chlorodifluoroacetate. The thermal decarboxylation of this salt generates difluorocarbene.[4]
Reaction Scheme:
Caption: Synthesis of this compound from p-cresol and sodium chlorodifluoroacetate.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
p-Cresol
-
Sodium chlorodifluoroacetate
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add p-cresol (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the p-cresolate salt.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (by GC) | >98% |
Protocol 2: Using Difluorochloromethane (CHClF₂) as the Difluorocarbene Precursor
This protocol utilizes a gaseous difluorocarbene precursor and is often employed in industrial settings. The reaction is typically performed under basic conditions, often with a phase-transfer catalyst to enhance the reaction rate between the aqueous and organic phases.
Reaction Scheme:
Caption: Synthesis of this compound using difluorochloromethane.
Detailed Experimental Protocol:
-
Reagents and Equipment:
-
p-Cresol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., water, toluene, or a biphasic system)
-
Gas dispersion tube
-
Reaction vessel equipped with a stirrer, condenser, and gas inlet
-
-
Procedure:
-
In a reaction vessel, dissolve p-cresol (1.0 eq.) and the phase-transfer catalyst in the chosen solvent system.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to the desired temperature (typically 60-100 °C).
-
Bubble difluorochloromethane gas into the vigorously stirred reaction mixture through a gas dispersion tube.
-
Monitor the reaction progress by GC. The reaction time can vary from a few hours to over 24 hours depending on the scale and conditions.
-
Upon completion, stop the gas flow and cool the reaction mixture.
-
Separate the organic layer. If an aqueous system was used, extract the product with an organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
The crude product can be further purified by vacuum distillation.
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-95% |
| Purity (by GC) | >98% |
Reaction Mechanism: The Role of Difluorocarbene
The core of both synthetic protocols is the generation and subsequent reaction of difluorocarbene.
Caption: General mechanism for the O-difluoromethylation of p-cresol.
The reaction proceeds in two main stages:
-
Generation of Difluorocarbene: The precursor molecule undergoes an elimination reaction to form the electrophilic difluorocarbene. In the case of sodium chlorodifluoroacetate, thermal decarboxylation and loss of a chloride ion occurs. With difluorochloromethane, a base abstracts a proton, followed by the elimination of a chloride ion.
-
Nucleophilic Attack: The electron-rich p-cresolate anion, formed by the deprotonation of p-cresol by the base, acts as a nucleophile and attacks the electrophilic carbon of the difluorocarbene. This forms a transient intermediate which is subsequently protonated during workup to yield the final product.
Spectroscopic Analysis
Detailed spectroscopic analysis is crucial for the characterization and purity assessment of this compound.
-
¹H NMR Spectroscopy:
-
A characteristic triplet for the proton of the difluoromethoxy group (-OCHF₂) is expected in the range of δ 6.5-7.5 ppm due to coupling with the two fluorine atoms (²JH-F).
-
Signals for the aromatic protons will appear in the aromatic region (δ 7.0-7.3 ppm). The para-substitution pattern will result in two doublets.
-
A singlet for the methyl protons (-CH₃) will be observed around δ 2.3 ppm.
-
-
¹³C NMR Spectroscopy:
-
The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).
-
Distinct signals for the four unique aromatic carbons will be present.
-
A signal for the methyl carbon will be observed in the aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
Strong C-F stretching vibrations are expected in the fingerprint region (around 1000-1200 cm⁻¹).
-
C-H stretching vibrations from the aromatic ring and the methyl group will be observed around 2900-3100 cm⁻¹.
-
C-O stretching vibrations will be present.
-
Aromatic C=C stretching absorptions will be seen in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 158.
-
Common fragmentation patterns may include the loss of the difluoromethyl radical (∙CHF₂) or the entire difluoromethoxy group.
-
This technical guide provides essential information for the synthesis and characterization of this compound, facilitating its application in research and development. The detailed protocols and data serve as a valuable resource for chemists in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide to 1-(Difluoromethoxy)-4-methylbenzene
CAS Number: 1583-83-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1), a key fluorinated building block in organic synthesis. This document details the physicochemical properties, synthesis methodologies, and significant applications of this compound, with a particular focus on its role in the development of pharmaceutical agents. Experimental protocols for its synthesis are provided, alongside a summary of its spectroscopic data. Furthermore, this guide visualizes the synthetic workflow for a major application and the signaling pathway of the resulting drug product, offering a valuable resource for professionals in the fields of medicinal chemistry and drug discovery.
Introduction
This compound, also known as 4-(difluoromethoxy)toluene, is an aromatic organic compound that has garnered significant interest in the chemical and pharmaceutical industries. The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. This functional group can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, making it a valuable moiety in the design of novel drug candidates and agrochemicals. Its structural similarity to an anisole or toluene backbone allows for its integration into a wide array of synthetic pathways, serving as a versatile intermediate for more complex molecular architectures.
Physicochemical and Spectroscopic Data
A summary of the known physical, chemical, and spectroscopic properties of this compound is presented below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1583-83-1 | N/A |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | N/A |
| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 61.2 ± 20.4 °C | [1] |
| InChIKey | DJDQNISEJVPQCS-UHFFFAOYSA-N | [2] |
| SMILES | Cc1ccc(OC(F)F)cc1 | [1] |
Spectroscopic Data
Table 1: Spectroscopic Data for this compound
| Spectroscopy Type | Data |
| ¹H NMR | Expected signals for aromatic protons (multiplet), a triplet for the proton of the difluoromethoxy group (-OCHF₂) due to coupling with the two fluorine atoms, and a singlet for the methyl protons. |
| ¹³C NMR | Expected distinct signals for the aromatic carbons, a characteristic triplet for the carbon of the difluoromethoxy group due to one-bond coupling with the two fluorine atoms, and a signal for the methyl carbon. For the related compound 2-iodo-1-methoxy-4-methylbenzene, the methyl carbon appears at δ 19.9 ppm and the aromatic carbons appear in the range of δ 85.7-156.1 ppm[3]. |
| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺): m/z 142.[4] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 159.06160, [M+Na]⁺: 181.04354, [M]⁺: 158.05377[2]. |
| Infrared (IR) | Expected strong C-F stretching vibrations in the fingerprint region (typically 1000-1200 cm⁻¹), C-O stretching, and characteristic aromatic C-H and C=C stretching bands. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the difluoromethylation of p-cresol (4-methylphenol). Several methods for the difluoromethylation of phenols have been reported, often involving a source of difluorocarbene or a difluoromethylating agent.
General Synthesis Workflow
The logical flow for the synthesis of this compound from p-cresol is depicted in the following diagram.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from similar preparations)
This protocol is adapted from the synthesis of related difluoromethoxyarenes and provides a representative method for the preparation of this compound.
Materials:
-
p-Cresol (4-methylphenol)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Chlorodifluoromethane (CHClF₂)
-
A suitable solvent (e.g., water, DMF, or a biphasic system)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using a biphasic system
Procedure:
-
Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve p-cresol and a molar excess of sodium hydroxide or potassium carbonate in the chosen solvent. If a biphasic system is used, add the phase-transfer catalyst.
-
Introduction of the Difluoromethylating Agent: Seal the reactor and carefully introduce chlorodifluoromethane gas at a controlled pressure.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction is maintained under pressure for several hours, with the progress monitored by an appropriate analytical technique such as Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess chlorodifluoromethane.
-
Extraction and Purification: Transfer the reaction mixture to a separatory funnel and, if necessary, dilute with water. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Development
The difluoromethoxy group is a bioisostere of a hydroxyl or thiol group and can act as a lipophilic hydrogen bond donor, enhancing interactions with biological targets. These properties make this compound and its derivatives valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Key Intermediate in the Synthesis of Pantoprazole
A prominent application of a derivative of this compound is in the synthesis of Pantoprazole , a widely used proton pump inhibitor (PPI). While not directly synthesized from this compound, the core benzimidazole moiety of pantoprazole contains a difluoromethoxy group, highlighting the importance of this functional group in this class of drugs. The synthesis of pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a substituted pyridine derivative.
Synthetic Workflow for Pantoprazole
The following diagram illustrates the key steps in the synthesis of pantoprazole from its core intermediates.
Caption: Simplified synthetic workflow for Pantoprazole.
Signaling Pathway and Mechanism of Action of Pantoprazole
Pantoprazole exerts its therapeutic effect by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the gastric parietal cells. This inhibition reduces the secretion of gastric acid into the stomach lumen.
Caption: Mechanism of action of Pantoprazole.
Conclusion
This compound is a valuable and versatile fluorinated building block in modern organic synthesis. Its utility is particularly evident in the pharmaceutical industry, where the incorporation of the difluoromethoxy group can significantly enhance the properties of active pharmaceutical ingredients. The synthesis of this compound is achievable through established difluoromethylation methods, and its application as a precursor to complex molecules like pantoprazole underscores its importance. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and related fluorinated intermediates.
References
Technical Guide: Physicochemical Properties of 1-(Difluoromethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides essential physicochemical data for the compound 1-(Difluoromethoxy)-4-methylbenzene, a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group can significantly influence the compound's polarity, metabolic stability, and binding interactions, making its characterization crucial for research and development.
Core Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized in the table below. These values are foundational for any further experimental work, including reaction stoichiometry, solution preparation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C8H8F2O | [1][2][3] |
| Molecular Weight | 158.15 g/mol | [2] |
| Monoisotopic Mass | 158.05432 Da | [3] |
| Physical State | Liquid (at 20°C) | [2] |
| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 61.2 ± 20.4 °C | [1] |
| CAS Number | 1583-83-1 | [1][2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the various commercial suppliers and research institutions that produce it. However, a general workflow for the characterization of such a compound is outlined below. This workflow represents a standard logical process in chemical and pharmaceutical research to ensure the identity, purity, and stability of a compound of interest.
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel or synthesized chemical entity like this compound. This process ensures that the compound meets the required specifications for subsequent research and development activities.
Caption: Logical workflow for the characterization of a chemical compound.
References
Spectroscopic Analysis of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(Difluoromethoxy)-4-methylbenzene (also known as 4-(difluoromethoxy)toluene), CAS Number 1583-83-1. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug development and other scientific endeavors requiring precise analytical data for this compound.
Core Data Presentation
The following tables summarize the key quantitative data from NMR and mass spectrometry analyses of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Data
Disclaimer: The following ¹H NMR data is predicted and should be confirmed with experimental analysis.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Ar-H (ortho to -OCHF₂) | 7.10 - 7.20 | Doublet | ~8.5 |
| Ar-H (meta to -OCHF₂) | 7.00 - 7.10 | Doublet | ~8.5 |
| -OCHF₂ | 6.54 | Triplet | ~74.0 |
| -CH₃ | 2.34 | Singlet | N/A |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data
Disclaimer: The following ¹³C NMR data is predicted and should be confirmed with experimental analysis.
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) |
| C-O | 150-155 | Triplet |
| C-CH₃ | 135-140 | Singlet |
| Ar-CH (meta to -OCHF₂) | 129-131 | Singlet |
| Ar-CH (ortho to -OCHF₂) | 118-122 | Singlet |
| -OCHF₂ | 115-120 | Triplet |
| -CH₃ | 20-22 | Singlet |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The predicted data for common adducts in high-resolution mass spectrometry are presented below.
| Adduct | m/z |
| [M+H]⁺ | 159.06160 |
| [M+Na]⁺ | 181.04354 |
| [M-H]⁻ | 157.04704 |
| [M]⁺ | 158.05377 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern spectrometers can also reference the residual solvent peak.
¹H NMR Spectroscopy Protocol:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity and optimal resolution.
-
A standard one-pulse ¹H NMR experiment is performed.
-
The free induction decay (FID) is acquired and then Fourier transformed to produce the spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to TMS or the residual solvent peak.
¹³C NMR Spectroscopy Protocol:
-
The same sample prepared for ¹H NMR can be used.
-
The spectrometer is tuned to the ¹³C frequency.
-
A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to singlets for each unique carbon environment (unless C-F coupling is being observed).
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, due to the low natural abundance of ¹³C.
-
The FID is processed similarly to the ¹H NMR data (Fourier transformation, phasing, and baseline correction).
-
Chemical shifts are referenced to TMS or the solvent's carbon signals.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is vaporized in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to data interpretation in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Safety of 1-(Difluoromethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Document ID: TGS-DFMMB-20251224 Version: 1.0 Prepared for: Advanced Research & Development Division
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and emergency protocols for 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The document consolidates critical data from its Safety Data Sheet (SDS), including hazard classifications, physical and chemical properties, toxicological information, and exposure control measures. All quantitative data is presented in structured tables for clarity. Detailed procedural protocols for first aid, accidental release, and safe handling are provided to ensure the well-being of laboratory and manufacturing personnel. Additionally, a logical workflow for emergency first aid response is visualized using Graphviz to facilitate rapid and correct action.
Substance Identification and Hazard Classification
This compound is identified by CAS number 1583-83-1.[1] While a complete, officially harmonized GHS classification is not universally available across all supplier documents, analysis of SDS information for structurally similar compounds indicates that this chemical should be handled with caution.
GHS Hazard Classification (Anticipated)
Based on data from analogous difluoromethoxybenzene compounds, the substance is anticipated to fall under the following hazard categories.[2] Users must consult the specific SDS from their supplier for definitive classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Label Elements (Anticipated):
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Quantitative Safety and Physical Data
The following tables summarize the key quantitative data essential for risk assessment and safe handling in a research and development setting.
Table 1: Physical and Chemical Properties
This data is crucial for designing experimental setups, understanding the substance's behavior under various conditions, and planning for storage and spill response.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.1 - 1.15 g/cm³ | [1] |
| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | |
| Flash Point | 61.2 ± 20.4 °C | |
| Purity | ≥ 95 - 96% | [1] |
Table 2: Toxicological and Exposure Data
Toxicological data for this specific compound is not extensively published. The information is inferred from closely related chemical SDSs and should be treated as indicative.[2][3] Researchers must apply the principle of ALARA (As Low As Reasonably Achievable) for all exposures.
| Parameter | Value | Notes |
| LD50/LC50 | No specific data available. | Assumed to be harmful if swallowed based on analogues (Acute Toxicity, Oral, Category 4).[2] |
| Occupational Exposure Limits (OEL) | Not established. | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5] |
| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA. | Based on data for similar compounds.[3] |
Experimental and Safety Protocols
The following protocols are derived from standard procedures outlined in safety data sheets for chemicals of this nature.[4][6][7] They represent the minimum required actions for safe handling and emergency response.
Protocol 3.1: First-Aid Measures
Immediate and appropriate first aid is critical in mitigating exposure effects. Always show the Safety Data Sheet to attending medical personnel.[3]
-
General Advice: Move the victim out of the danger zone to fresh air.[6] Consult a physician immediately and provide the SDS.
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Protocol 3.2: Accidental Release Measures (Spill Cleanup)
-
Personal Precautions:
-
Evacuate all non-essential personnel from the spill area.[7]
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE) as described in Section 4, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[4]
-
-
Cleanup Procedure:
-
Contain the spill using inert, non-combustible absorbent material such as sand, vermiculite, or earth.[4]
-
Do not allow the product to enter drains or waterways.[3]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for chemical waste disposal.[6]
-
Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Dispose of contaminated materials in accordance with institutional and local regulations.[2]
-
Protocol 3.3: Handling and Storage
-
Handling:
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]
-
Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Wear appropriate PPE at all times.[2]
-
Do not eat, drink, or smoke in the laboratory area.[4]
-
Wash hands thoroughly after handling the substance.[4]
-
-
Storage:
Visualization of Emergency Workflow
The following diagram illustrates the logical workflow for a first responder in the event of personal exposure to this compound.
Caption: First Aid Response Workflow for Chemical Exposure.
References
An In-depth Technical Guide to the Solubility of 1-(Difluoromethoxy)-4-methylbenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Difluoromethoxy)-4-methylbenzene, a compound of interest in various chemical applications, including pharmaceuticals and agrochemicals. Due to its unique structural features, understanding its behavior in different solvent systems is crucial for its application in synthesis, formulation, and quality control.
Introduction to this compound
This compound, also known as 4-(Difluoromethoxy)toluene, is an organic compound featuring a benzene ring substituted with a difluoromethoxy group and a methyl group. The presence of the electronegative fluorine atoms in the difluoromethoxy group can influence the molecule's polarity and reactivity. The methyl group contributes to its hydrophobic character, which in turn affects its solubility profile. This compound is often utilized as an intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.[1]
Expected Solubility in Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar benzene ring and methyl group of the solute have favorable interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The ether linkage and the difluoromethyl group can engage in dipole-dipole interactions with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The molecule can act as a hydrogen bond acceptor at the oxygen atom, leading to good solubility in alcohols. |
| Aqueous | Water | Low | The hydrophobic nature of the benzene ring and methyl group, along with the lack of hydrogen bond donating capability, limits its solubility in water. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the isothermal equilibrium technique.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC or GC method.
-
Determine the concentration of this compound in the saturated solution by using the calibration curve and accounting for the dilution factor.
-
3. Data Reporting:
-
Solubility is typically reported in units of g/100 mL, mg/mL, or mol/L at a specific temperature.
Workflow for Experimental Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental determinations as outlined to obtain precise quantitative data.
References
The Advent and Advancement of Aryl Difluoromethyl Ethers: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, history, and application of the aryl difluoromethyl ether motif in medicinal chemistry, providing researchers with a comprehensive resource for leveraging this valuable functional group in drug design and development.
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Among the plethora of fluorine-containing functional groups, the aryl difluoromethyl ether (ArOCF₂H) has emerged as a particularly valuable moiety. Its unique electronic properties, including its role as a lipophilic hydrogen bond donor, have cemented its place in the design of blockbuster pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and practical application of aryl difluoromethyl ethers for professionals in drug discovery and development.
A Historical Perspective: From Hazardous Gases to Benchtop Reagents
The journey to tame the difluoromethoxy group has been marked by a significant evolution in chemical reagents and methodologies. Early approaches to the synthesis of aryl difluoromethyl ethers were often fraught with challenges, relying on hazardous and difficult-to-handle reagents.
Historically, the go-to reagent was chlorodifluoromethane (Freon 22), an ozone-depleting gas. While capable of generating the necessary difluorocarbene intermediate, its use on a large scale presented significant safety and environmental concerns, not to mention issues with variable yields and the formation of byproducts.[1]
The quest for safer and more practical alternatives led to the development of a series of difluorocarbene precursors. A significant breakthrough came with the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) . This bench-stable solid releases difluorocarbene upon thermal decarboxylation, offering a much safer and more scalable method for the O-difluoromethylation of phenols.[1][2] This method's robustness and reliability have made it a workhorse in both academic and industrial settings.
Further advancements have focused on developing even milder and more versatile reagents. Difluoromethyltriflate (HCF₂OTf) , a non-ozone-depleting liquid, allows for the rapid difluoromethylation of phenols at room temperature.[3] More recently, bromo(difluoro)acetic acid (BrCF₂CO₂H) has been introduced as an inexpensive and readily available reagent for the streamlined synthesis of a wide array of aryl difluoromethyl ethers under mild conditions.[4][5][6]
This progression from hazardous gases to stable, solid, and liquid reagents reflects a broader trend in synthetic chemistry towards safer, more efficient, and environmentally benign methodologies.
Key Synthetic Methodologies: A Comparative Overview
The choice of synthetic route for introducing a difluoromethoxy group depends on factors such as substrate scope, functional group tolerance, scalability, and reagent availability. The following tables summarize the key features and provide representative examples for the most prominent methods.
Method 1: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
This method relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene in situ. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Table 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 | [1][2] |
| 2 | 4-methoxythiophenol | K₂CO₃ | DMF | 95 | 8 | 86 (¹⁹F NMR) | [7] |
| 3 | 2-hydroxychalcone | K₂CO₃ | DMF | 80 | 6 | 75 | |
| 4 | Theophylline | K₂CO₃ | DMF | 95 | 8 | 78 | [7] |
| 5 | Phenylselenol | K₂CO₃ | DMF | 95 | 8 | 82 | [7] |
Method 2: Difluoromethyltriflate (HCF₂OTf)
This powerful reagent enables the difluoromethylation of phenols under mild conditions, often at room temperature. The reaction is typically fast and demonstrates broad functional group tolerance.
Table 2: O-Difluoromethylation of Phenols using Difluoromethyltriflate
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 4-Butylphenol | KOH | MeCN/H₂O | RT | 5 min | 95 | [3] |
| 2 | 4-Cyanophenol | KOH | MeCN/H₂O | RT | 5 min | 92 | [3] |
| 3 | 2-Naphthol | KOH | MeCN/H₂O | RT | 5 min | 94 | [3] |
| 4 | 4-Acetylphenol | KOH | MeCN/H₂O | RT | 5 min | 93 | [3] |
| 5 | 4-Chlorophenol | KOH | MeCN/H₂O | RT | 5 min | 91 | [3] |
Method 3: Bromo(difluoro)acetic Acid (BrCF₂CO₂H)
This recently developed method offers a streamlined and cost-effective approach to aryl difluoromethyl ethers. The reaction proceeds at room temperature using an inexpensive base.
Table 3: O-Difluoromethylation of Phenols using Bromo(difluoro)acetic Acid
| Entry | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrophenol | K₂CO₃ | DMF | RT | 6 | 98 | [6] |
| 2 | 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | RT | 6 | 92 | [6] |
| 3 | 4-Fluorophenol | K₂CO₃ | DMF | RT | 6 | 85 | [6] |
| 4 | Vanillin | K₂CO₃ | DMF | RT | 12 | 81 | [6] |
| 5 | Sesamol | K₂CO₃ | DMF | RT | 6 | 94 | [6] |
Spectroscopic Characterization
The aryl difluoromethyl ether moiety exhibits characteristic signals in both ¹H and ¹⁹F NMR spectroscopy, which are invaluable for confirming its presence and purity.
Table 4: Representative NMR Data for Aryl Difluoromethyl Ethers
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one | CDCl₃ | 6.62 (t, J = 72.5 Hz, 1H) | -82.00 (s, 2F) | [1] |
| 4-(Difluoromethoxy)benzonitrile | CDCl₃ | 6.70 (t, J = 55.6 Hz, 1H) | -113.2 (d, J = 59.6 Hz, 2F) | [8] |
| 1-(Difluoromethyl)-2-methyl-4-nitrobenzene | CDCl₃ | 6.82 (t, J = 55.8 Hz, 1H) | -115.3 (d, J = 54.4 Hz, 2F) | [8] |
| Difluoromethyl 4-methoxybenzoate | CDCl₃ | 7.28 (t, J = 71.4 Hz, 1H) | -91.27 (d, J = 71.4 Hz, 2F) | [9] |
| 2-((Difluoromethyl)thio)pyridine | CDCl₃ | 7.70 (t, J = 56.3 Hz, 1H) | -96.26 (d, J = 56.3 Hz, 2F) | [9] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful synthesis of aryl difluoromethyl ethers. The following protocols are adapted from peer-reviewed and reputable sources.
Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one using Sodium Chlorodifluoroacetate
Adapted from Organic Syntheses.[1][2]
Procedure:
-
A 100 mL round-bottomed flask is charged with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol) and cesium carbonate (8.60 g, 26.4 mmol).
-
The flask is sealed, and the atmosphere is replaced with nitrogen.
-
Dry DMF (27 mL) and deionized water (3.2 mL) are added, and the solution is degassed with nitrogen for 1 hour.
-
Sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol) is added in one portion under a nitrogen stream.
-
The flask is equipped with a condenser and heated in an oil bath at 120 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with deionized water (40 mL) and transferred to a separatory funnel.
-
The aqueous layer is extracted with hexanes (5 x 100 mL).
-
The combined organic layers are washed with saturated sodium chloride solution and 10% aqueous lithium chloride solution.
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting product is dried under high vacuum to afford 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one as a yellow oil (3.66 g, 94% yield).
General Procedure for the Difluoromethylation of Phenols with HCF₂OTf
Adapted from Fier, P. S.; Hartwig, J. F. Angew. Chem., Int. Ed. 2013, 52, 2092.[3]
Procedure:
-
To a solution of the phenol (0.5 mmol) in a mixture of MeCN (2.5 mL) and water (2.5 mL) is added a 45 wt% aqueous solution of KOH (1.5 mmol).
-
Difluoromethyltriflate (HCF₂OTf, 1.0 mmol) is added, and the reaction is stirred at room temperature for 5-10 minutes.
-
The reaction mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the desired aryl difluoromethyl ether.
General Procedure for the Difluoromethylation of Phenols with Bromo(difluoro)acetic Acid
Adapted from Kumawat, S.; Natte, K. Chem. Commun., 2024, 60, 13935.[6]
Procedure:
-
To a solution of the phenol (0.5 mmol) in DMF (2 mL) is added K₂CO₃ (2.0 mmol).
-
Bromo(difluoro)acetic acid (0.75 mmol) is added, and the reaction mixture is stirred at room temperature for 6-24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford the desired aryl difluoromethyl ether.
Applications in Drug Discovery: Signaling Pathway Modulation
The utility of the aryl difluoromethyl ether motif is exemplified by its presence in several marketed drugs. The difluoromethoxy group often serves as a bioisostere for other functional groups, enhancing the drug's pharmacokinetic and pharmacodynamic properties.
Roflumilast: A Phosphodiesterase 4 (PDE4) Inhibitor
Roflumilast is an anti-inflammatory drug used in the treatment of chronic obstructive pulmonary disease (COPD). It acts as a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). This signaling cascade ultimately results in the suppression of pro-inflammatory mediators.
Pantoprazole: A Proton Pump Inhibitor
Pantoprazole is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders. It irreversibly inhibits the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells. By blocking the final step in gastric acid secretion, pantoprazole effectively reduces stomach acid levels.
Conclusion
The aryl difluoromethyl ether has transitioned from a synthetic curiosity to a privileged functional group in modern drug discovery. The development of safe, efficient, and scalable synthetic methodologies has been instrumental in this transformation. This technical guide has provided a comprehensive overview of the history, synthesis, and application of this important motif. By understanding the evolution of its synthesis and its role in modulating biological pathways, researchers are better equipped to strategically employ the aryl difluoromethyl ether in the design of next-generation therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid [ouci.dntb.gov.ua]
- 6. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Spectroscopic Characterization of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1). The strategic incorporation of the difluoromethoxy group into aromatic scaffolds is a key strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties. A thorough understanding of the spectroscopic signature of this building block is essential for reaction monitoring, quality control, and structural elucidation of its derivatives in drug discovery and development.
Molecular Structure and Properties
This compound is an aromatic ether with the molecular formula C₈H₈F₂O and a molecular weight of 158.15 g/mol [1][2][3]. Its structure consists of a toluene molecule substituted with a difluoromethoxy group at the para position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₂O | [1][2] |
| Molecular Weight | 158.145 g/mol | [1] |
| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 61.2 ± 20.4 °C | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in the molecule.
Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₃) |
| ~7.05 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCHF₂) |
| ~6.55 | t, ³JHF ≈ 74 Hz | 1H | -OCH F₂ |
| ~2.35 | s | 3H | -CH ₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~150.0 | s | C -OCHF₂ |
| ~135.0 | s | C -CH₃ |
| ~130.0 | s | Ar-C H (ortho to -CH₃) |
| ~120.0 | s | Ar-C H (ortho to -OCHF₂) |
| ~115.0 | t, ¹JCF ≈ 260 Hz | -OC HF₂ |
| ~21.0 | s | -C H₃ |
Table 4: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-80 to -95 | d, ³JHF ≈ 74 Hz | -OCHF ₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1610, 1510 | Strong, Medium | Aromatic C=C bending |
| 1250-1200 | Strong | Aryl-O stretch |
| 1100-1000 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 6: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 158 | High | [M]⁺ (Molecular ion) |
| 107 | Medium | [M - OCHF₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 51 | Medium | [CHF₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -50 to -150 ppm.
-
Number of Scans: 64.
-
Relaxation Delay: 1.5 s.
Data Processing: The free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δH = 0 ppm).
IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation: A thin film of the liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean KBr/NaCl plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Workflow Visualization
The general workflow for the spectroscopic characterization of a compound like this compound is depicted below.
References
Commercial Availability and Synthetic Pathways of 1-(Difluoromethoxy)-4-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethoxy)-4-methylbenzene, also known by its synonym 4-(Difluoromethoxy)toluene and identified by CAS number 1583-83-1, is a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. The incorporation of the difluoromethoxy group (-OCHF₂) into organic molecules can significantly enhance their metabolic stability, modulate lipophilicity, and improve cell membrane permeability. These properties make it a valuable building block in the design of novel drug candidates and advanced materials. This technical guide provides a comprehensive overview of the commercial availability of this compound, along with a detailed experimental protocol for its synthesis.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers. Purity levels are typically offered at >96%, with some suppliers providing higher purity grades. The compound is generally available in research quantities (grams) and can be sourced in larger, bulk quantities upon request. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLD Pharm | This compound | 1583-83-1 | Specification-dependent | Inquire for details |
| Chem-Impex International | 4-(Difluoromethoxy)toluene | 1583-83-1 | ≥95% (HPLC) | 1g, 5g, 25g |
| Chemsrc | This compound | 1583-83-1 | 96.0% | Inquire for details |
| P&S Chemicals | 4-(Difluoromethoxy)toluene | 1583-83-1 | 97% | Inquire for details |
| Santa Cruz Biotechnology | 4-(Difluoromethoxy)toluene | 1583-83-1 | Inquire for details | Inquire for details |
| Shandong Biotech | This compound | 1583-83-1 | >96.0% (GC) | Inquire for details |
| Tokyo Chemical Industry (TCI) | 4-(Difluoromethoxy)toluene | 1583-83-1 | >98.0% (GC) | 1g, 5g |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the difluoromethylation of p-cresol (4-methylphenol). Several methods have been reported for the difluoromethoxylation of phenols, often involving a source of difluorocarbene. The following is a representative experimental protocol adapted from established procedures for the synthesis of difluoromethoxyarenes.
Reaction:
p-Cresol + Difluoromethylating Agent → this compound
Materials:
-
p-Cresol (4-methylphenol)
-
Sodium chlorodifluoroacetate (ClCF₂COONa) or Fluoroform (CHF₃) as a difluorocarbene precursor
-
A suitable base (e.g., potassium hydroxide, cesium carbonate)
-
A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-cresol and the chosen solvent.
-
Addition of Base: Under a nitrogen atmosphere, add the base to the reaction mixture and stir until the p-cresol is fully dissolved and the corresponding phenoxide is formed.
-
Addition of Difluoromethylating Agent:
-
Using Sodium Chlorodifluoroacetate: Add sodium chlorodifluoroacetate portion-wise to the stirred reaction mixture at an elevated temperature (typically 100-150 °C). The sodium chlorodifluoroacetate will decompose in situ to generate difluorocarbene.
-
Using Fluoroform: Bubble fluoroform gas through the reaction mixture containing the phenoxide at a controlled rate and temperature. This method often requires specialized equipment to handle the gaseous reagent.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (p-cresol) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction process two to three times to ensure complete recovery of the product.
-
Washing and Drying: Combine the organic layers and wash with water and brine to remove any remaining base and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
The difluoromethylating agents can be hazardous; consult the safety data sheets (SDS) before use.
-
The reaction may be exothermic; proper temperature control is essential.
Visualizations
Supplier Evaluation Workflow
The following diagram illustrates a logical workflow for selecting a suitable supplier for this compound.
Caption: A logical workflow for the evaluation and selection of a chemical supplier.
Synthetic Pathway of this compound
The diagram below outlines the general synthetic route for this compound starting from p-cresol.
Caption: Synthetic route to this compound from p-cresol.
Methodological & Application
The Difluoromethoxy-4-methylbenzene Moiety: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The compound 1-(difluoromethoxy)-4-methylbenzene itself is not an active pharmaceutical ingredient but serves as a crucial structural motif in the design and development of modern therapeutics. The incorporation of the difluoromethoxy group (-OCHF₂) onto a phenyl ring, often further substituted, is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of molecules. This document provides an overview of the applications of this moiety, focusing on its role in two notable drugs: the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, and the proton pump inhibitor (PPI), Pantoprazole. Detailed protocols for relevant in vitro assays are also provided.
The Strategic Advantage of the Difluoromethoxy and Methyl Groups in Drug Design
The difluoromethoxy group is a bioisostere of the methoxy group, offering several advantages in drug design. Its electron-withdrawing nature can modulate the pKa of nearby functional groups and influence metabolic stability, often by blocking sites susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, including increased half-life and oral bioavailability.
The methyl group, as seen in the tolyl scaffold (methylbenzene), can also significantly impact a drug's properties, an effect sometimes referred to as the "magic methyl" effect. A strategically placed methyl group can enhance binding affinity to the target protein through favorable van der Waals interactions within a hydrophobic pocket. It can also influence the conformation of the molecule, locking it into a more bioactive shape. Furthermore, the methyl group can serve as a "metabolic soft spot" that can be modified to fine-tune the metabolic profile of a drug candidate.
Case Study 1: Roflumilast - A PDE4 Inhibitor for Inflammatory Airway Diseases
Roflumilast is a selective PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is a key contributor to its potency and metabolic stability.
Quantitative Data: Roflumilast
| Parameter | Value | Reference(s) |
| IC₅₀ (PDE4A1) | 0.7 nM | [1] |
| IC₅₀ (PDE4A4) | 0.9 nM | [1] |
| IC₅₀ (PDE4B1) | 0.7 nM | [1] |
| IC₅₀ (PDE4B2) | 0.2 nM | [1] |
| Bioavailability | ~80% (oral) | [2] |
| Protein Binding | >90% | [3] |
| Metabolism | Primarily via CYP3A4 and CYP1A2 to the active N-oxide metabolite. | [3][4] |
| Elimination Half-life | Roflumilast: ~17 hours; Roflumilast N-oxide: ~30 hours | [5] |
| Excretion | Primarily renal | [4] |
Signaling Pathway: Roflumilast Inhibition of PDE4
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of compounds against PDE4.[1][6]
1. Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1)
-
Fluorescein-labeled cAMP (FAM-cAMP)
-
Assay Buffer: Tris-based buffer (pH 7.2-7.5) containing MgCl₂
-
Binding Agent (e.g., IMAP™ Binding Solution or similar phosphate-binding nanoparticles)
-
Test compounds and a known PDE4 inhibitor (e.g., Roflumilast) dissolved in DMSO
-
Low-volume, black, 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (e.g., Roflumilast) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant PDE4 enzyme in assay buffer to the desired concentration. Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells. Pre-incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a solution of FAM-cAMP in assay buffer. Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Binding: Add the Binding Agent to all wells according to the manufacturer's instructions to stop the reaction and bind the hydrolyzed substrate. Incubate for at least 60 minutes at room temperature, protected from light.[1]
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for fluorescein.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Case Study 2: Pantoprazole - A Proton Pump Inhibitor for Acid-Related Disorders
Pantoprazole is a proton pump inhibitor that irreversibly blocks the H⁺/K⁺ ATPase in gastric parietal cells, reducing gastric acid secretion. The difluoromethoxy group on the benzimidazole ring of pantoprazole is crucial for its chemical stability.[7]
Quantitative Data: Pantoprazole
| Parameter | Value | Reference(s) |
| IC₅₀ (H⁺/K⁺ ATPase) | 6.8 µM (in acidified vesicles) | [7] |
| Bioavailability | 77% (oral) | [6][8] |
| Protein Binding | ~98% | [6][8] |
| Metabolism | Extensively in the liver, primarily by CYP2C19. | [6][8] |
| Elimination Half-life | ~1.1 hours | [6] |
| Excretion | Primarily renal | [8] |
Signaling Pathway: Pantoprazole Inhibition of the Gastric Proton Pump
Experimental Protocol: In Vitro H⁺/K⁺ ATPase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of compounds on H⁺/K⁺ ATPase using gastric microsomes.[7][9]
1. Materials:
-
Hog or rabbit gastric microsomes (as a source of H⁺/K⁺ ATPase)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and KCl
-
ATP Tris salt
-
Test compounds and a known PPI (e.g., omeprazole or pantoprazole)
-
Trichloroacetic acid (TCA)
-
Reagents for phosphate determination (e.g., Malachite Green-based reagent)
-
Spectrophotometer
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Preparation of Gastric Microsomes: Isolate gastric microsomes from hog or rabbit gastric mucosa through differential centrifugation. Resuspend the final pellet in a suitable buffer.
-
Incubation with Inhibitor: In a microcentrifuge tube, incubate different concentrations of the test compound or a standard inhibitor with the gastric microsome preparation (containing a known amount of protein) in the assay buffer. The total volume is typically brought to 1 mL. For PPIs like pantoprazole, a pre-incubation at an acidic pH (e.g., pH 6.1) is necessary to activate the prodrug before the main incubation at pH 7.4.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding ATP Tris salt to a final concentration of 2 mM. Incubate the mixture at 37°C for 20-30 minutes.
-
Reaction Termination: Stop the reaction by adding 1 mL of ice-cold TCA (10% v/v).
-
Phosphate Quantification: Centrifuge the samples to pellet the precipitated protein. Determine the amount of inorganic phosphate released from ATP hydrolysis in the supernatant using a colorimetric method, such as the Malachite Green assay, by measuring the absorbance at the appropriate wavelength (e.g., 400 nm).
-
Data Analysis: The H⁺/K⁺ ATPase activity is proportional to the amount of phosphate released. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The this compound scaffold is a valuable component in the medicinal chemist's toolkit. The difluoromethoxy group offers a means to enhance metabolic stability and modulate electronic properties, while the methyl group can improve binding affinity and fine-tune the molecule's conformation. The successful application of this structural motif in drugs like Roflumilast and Pantoprazole underscores its importance in developing effective and safe therapeutics for a range of diseases. The provided protocols offer a starting point for the in vitro evaluation of novel compounds incorporating this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 5. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(Difluoromethoxy)-4-methylbenzene in Synthetic Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Difluoromethoxy)-4-methylbenzene is a valuable synthetic building block for the introduction of the difluoromethoxy (-OCHF₂) group onto an aromatic scaffold. This functional group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and its ability to enhance the metabolic stability and lipophilicity of molecules.[1][2] The incorporation of the difluoromethoxy moiety can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] These application notes provide an overview of the synthesis of this compound and detail its potential applications as a versatile intermediate in the development of novel compounds.
Synthesis of this compound
The preparation of this compound typically proceeds via the difluoromethylation of p-cresol. While specific literature detailing this exact transformation is scarce, analogous syntheses of similar difluoromethoxyarenes from phenols are well-documented.[4][5][6] A common and effective method involves the use of a difluorocarbene source, such as sodium 2-chloro-2,2-difluoroacetate, in the presence of a base.
General Experimental Protocol: Difluoromethylation of p-Cresol
This protocol is adapted from established procedures for the difluoromethylation of phenols.[4]
Materials:
-
p-Cresol
-
Sodium 2-chloro-2,2-difluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add p-cresol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.
-
Stir the resulting suspension at room temperature for 10-15 minutes.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the mixture.
-
Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data for Analogous Reactions:
The following table summarizes reaction conditions and yields for the synthesis of similar difluoromethoxyarenes, providing a reference for the expected outcome of the synthesis of this compound.
| Starting Phenol | Difluoromethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | ClCHF₂ | NaOH | Water | 95-100 | 24-40 | 89-96 | [5][6] |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Sodium 2-chloro-2,2-difluoroacetate | Cs₂CO₃ | DMF | 100 | 12 | 94 | [4] |
Applications as a Synthetic Building Block
The chemical structure of this compound offers multiple avenues for further synthetic transformations, making it a versatile building block. The benzene ring can undergo electrophilic aromatic substitution, and the methyl group can be a site for radical halogenation or oxidation.
Electrophilic Aromatic Substitution
The difluoromethoxy group is generally considered to be ortho-, para-directing, although its electron-withdrawing nature can deactivate the ring towards electrophilic substitution compared to a methoxy group. The methyl group is an activating, ortho-, para-directing group. The positions ortho to the methyl group (and meta to the difluoromethoxy group) are likely to be the most reactive sites for electrophilic attack.
Potential Electrophilic Aromatic Substitution Reactions:
-
Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a handle for a wide range of further derivatizations.[2]
-
Halogenation: Introduction of bromine or chlorine atoms, which can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups to build more complex carbon skeletons.
Side-Chain Functionalization
The methyl group can be functionalized through radical reactions or oxidation to introduce other functionalities.
-
Benzylic Bromination: Using N-bromosuccinimide (NBS) and a radical initiator, the methyl group can be converted to a bromomethyl group, which is a versatile precursor for nucleophilic substitution reactions.
-
Oxidation: Oxidation of the methyl group can yield a carboxylic acid, providing another point for chemical modification, such as amide or ester formation.
Experimental Workflow for Derivatization
The following diagram illustrates a potential synthetic workflow starting from this compound.
References
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for the Reaction of 1-(Difluoromethoxy)-4-methylbenzene with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of 1-(difluoromethoxy)-4-methylbenzene, a valuable building block in medicinal chemistry and materials science. The difluoromethoxy group (-OCHF₂) is an important bioisostere for hydroxyl and methoxy groups, offering modulated lipophilicity, metabolic stability, and binding properties. This document details protocols for various transformations involving organometallic reagents, including directed ortho-metalation and several palladium-catalyzed cross-coupling reactions. For the latter, halogenated derivatives of this compound are necessary starting materials.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with a variety of electrophiles. The oxygen-containing difluoromethoxy group has the potential to act as a DMG, analogous to the well-established methoxy group.[1][2][3][4][5][6][7][8]
Data Presentation: Representative Conditions for Directed ortho-Metalation
| Parameter | Condition | Notes |
| Substrate | This compound | |
| Organolithium Reagent | n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) | s-BuLi is more reactive and may be required. |
| Additive | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Often used to break up organolithium aggregates and increase basicity.[9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Must be scrupulously dried to prevent quenching of the organolithium. |
| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and decomposition. |
| Electrophile | Varies (e.g., I₂, DMF, aldehydes, ketones, CO₂) | The choice of electrophile determines the introduced functionality. |
Experimental Protocol: General Procedure for ortho-Iodination
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) and anhydrous THF (or Et₂O).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv.) dropwise.
-
Slowly add n-BuLi (1.2 equiv., typically 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting solution at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of iodine (I₂) (1.5 equiv.) in anhydrous THF.
-
Add the iodine solution dropwise to the aryllithium species at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature over 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(difluoromethoxy)-5-methyl-1-iodobenzene.
Workflow for Directed ortho-Metalation
Caption: Workflow for the directed ortho-metalation and subsequent electrophilic quench.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require an aryl halide or triflate as the electrophilic partner. Therefore, halogenated derivatives of this compound, such as 2-bromo- or 2-iodo-1-(difluoromethoxy)-4-methylbenzene, are key starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[10][11][12][13][14]
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo-1-(difluoromethoxy)-4-methylbenzene | Iodo derivatives are generally more reactive. |
| Organoboron Reagent | Arylboronic acid or ester (1.2-1.5 equiv.) | |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst choice depends on the specific substrates. |
| Ligand | (If using Pd(OAc)₂) e.g., SPhos, XPhos | Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv.) | An aqueous solution of the base is common. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Biphasic solvent systems are frequently used. |
| Temperature | 80-110 °C |
-
To a Schlenk flask, add the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. It has broad substrate scope, allowing for the synthesis of a wide variety of arylamines.[12][15][16][17][18]
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo-1-(difluoromethoxy)-4-methylbenzene | Aryl chlorides can also be used with appropriate catalyst systems. |
| Amine | Primary or secondary amine (1.1-1.5 equiv.) | e.g., Morpholine, Aniline, Benzylamine. |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | |
| Ligand | XPhos, SPhos, BINAP (1-5 mol%) | Choice of ligand is critical for reaction efficiency. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equiv.) | Strong, non-nucleophilic bases are typically used. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous conditions are essential. |
| Temperature | 80-120 °C |
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture with stirring for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by flash chromatography.
Caption: General transformation for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[3][6][15][19][20][21][22]
| Parameter | Condition | Notes |
| Aryl Halide | 2-Iodo-1-(difluoromethoxy)-4-methylbenzene | Iodo derivatives are significantly more reactive than bromo derivatives. |
| Alkyne | Terminal alkyne (1.1-1.5 equiv.) | e.g., Phenylacetylene. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | |
| Copper Co-catalyst | Copper(I) iodide (CuI) (2-10 mol%) | Essential for the classical Sonogashira reaction. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both the base and often as the solvent. |
| Solvent | THF, DMF (if base is not the solvent) | |
| Temperature | Room Temperature to 80 °C |
-
To a flask containing the aryl iodide (1.0 equiv.), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate and filter through celite to remove the catalyst and salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.[1][18][23][24][25]
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo-1-(difluoromethoxy)-4-methylbenzene | |
| Organozinc Reagent | R-ZnX (prepared in situ or pre-formed) (1.5-2.0 equiv.) | Can be prepared from the corresponding organolithium or Grignard reagent. |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ (2-5 mol%) | |
| Solvent | THF, DMF | Anhydrous conditions are crucial. |
| Temperature | Room Temperature to 100 °C |
-
In situ preparation of the organozinc reagent: To a solution of the corresponding organohalide in anhydrous THF at -78 °C, add n-BuLi. After stirring, add a solution of ZnCl₂ in THF.
-
In a separate flask, add the aryl halide (1.0 equiv.) and the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) under an inert atmosphere.
-
Add anhydrous THF.
-
Add the freshly prepared organozinc solution to the flask containing the aryl halide and catalyst.
-
Heat the reaction mixture (e.g., to 60 °C) and stir until completion.
-
Cool the reaction and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Palladium-Catalyzed Cyanation
This reaction introduces a nitrile functional group onto the aromatic ring, which is a versatile precursor for amines, carboxylic acids, and amides.[4][5][26][27][28]
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo-1-(difluoromethoxy)-4-methylbenzene | |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | K₄[Fe(CN)₆] is a less toxic alternative to simple cyanide salts. |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | |
| Ligand | dppf, XPhos | |
| Solvent | DMF, DMAc | |
| Temperature | 100-140 °C |
-
To a reaction vessel, add the aryl bromide (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., dppf, 4 mol%).
-
De-gas the vessel and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., DMAc).
-
Heat the mixture to the required temperature (e.g., 120 °C) and stir until the reaction is complete.
-
Cool the mixture, dilute with ethyl acetate, and filter.
-
Wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
Reaction with Grignard Reagents
Grignard reagents (R-MgX) are highly reactive organometallic compounds that act as strong nucleophiles and bases. Their reaction with this compound is not well-documented in the literature. A key consideration is the stability of the difluoromethoxy group under the strongly basic conditions of a Grignard reaction. It is plausible that the acidic proton of the -OCHF₂ group could be abstracted by the Grignard reagent, leading to decomposition or undesired side reactions.
If the difluoromethoxy group is stable, Grignard reagents could potentially be used in cross-coupling reactions if a halogenated derivative of this compound is used, for example in Kumada coupling. However, due to the lack of specific literature precedent, any reaction involving Grignard reagents with this substrate should be approached with caution and carefully monitored for side product formation.
Conclusion
The functionalization of this compound can be achieved through several modern synthetic methods. Directed ortho-metalation offers a route for direct C-H activation, while a variety of palladium-catalyzed cross-coupling reactions on the corresponding aryl halides provide robust and versatile pathways to construct new carbon-carbon and carbon-heteroatom bonds. The protocols and data presented in these notes serve as a guide for the synthesis of novel derivatives of this important fluorinated building block for applications in drug discovery and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Buy 4-(Difluoromethoxy)-2-iodo-1-methylbenzene [smolecule.com]
- 23. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 25. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 26. thieme-connect.de [thieme-connect.de]
- 27. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
Application of 1-(Difluoromethoxy)-4-methylbenzene in Agrochemical Synthesis: A Detailed Analysis
Initial Assessment: Based on a comprehensive review of publicly available scientific literature and patent databases, there is no direct evidence to suggest that 1-(difluoromethoxy)-4-methylbenzene is utilized as a starting material or intermediate in the synthesis of currently registered agrochemicals. However, the difluoromethoxy functional group is a crucial component in modern herbicides, most notably in the synthesis of Pyroxasulfone. This document will, therefore, focus on the synthesis of Pyroxasulfone, detailing the introduction of the vital difluoromethoxy moiety, which, while not originating from this compound, provides valuable insight into the application of this functional group in agrochemical development.
The Role of the Difluoromethoxy Group in the Herbicide Pyroxasulfone
Pyroxasulfone is a pre-emergence herbicide that provides effective control of grass and broadleaf weeds in various crops. Its mode of action involves the inhibition of very-long-chain fatty acid synthesis. The presence of the difluoromethoxy group on the pyrazole ring of the molecule is critical for its herbicidal activity and favorable physicochemical properties.
The key intermediate in the synthesis of Pyroxasulfone is a substituted pyrazole, specifically 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. The synthesis of this intermediate is a multi-step process that does not involve this compound. Instead, the pyrazole ring is first constructed, and the difluoromethoxy group is introduced at a later stage.
Synthetic Pathway to Pyroxasulfone and its Key Difluoromethoxy Intermediate
The synthesis of Pyroxasulfone can be broadly divided into the synthesis of the pyrazole core, the introduction of the difluoromethoxy group, and the final coupling to the isoxazoline moiety.
Caption: Synthetic pathway of the herbicide Pyroxasulfone.
Experimental Protocols
1. Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Pyrazole Core)
This procedure outlines the cyclization reaction to form the pyrazole ring system.
-
Materials:
-
Ethyl trifluoroacetoacetate
-
Methylhydrazine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
To a solution of ethyl trifluoroacetoacetate in ethanol, add a catalytic amount of hydrochloric acid.
-
Slowly add methylhydrazine to the mixture while maintaining the temperature below 30 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
2. Synthesis of 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Introduction of the Difluoromethoxy Group)
This step is crucial for introducing the desired difluoromethoxy moiety onto the pyrazole core.
-
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
-
Monochlorodifluoromethane (CHClF₂) or another suitable difluoromethylating agent
-
A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
A suitable solvent (e.g., Acetonitrile, Dimethylformamide)
-
Phase-transfer catalyst (optional, e.g., Tetrabutylammonium bromide)
-
-
Procedure:
-
Dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and the base in the chosen solvent in a pressure-rated reactor.
-
If using, add the phase-transfer catalyst.
-
Pressurize the reactor with monochlorodifluoromethane gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature (e.g., 60-100 °C) and stir vigorously.
-
Maintain the reaction under pressure and temperature for several hours, monitoring the consumption of the starting material by GC or HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
3. Synthesis of Pyroxasulfone (Final Assembly)
This final stage involves the coupling of the functionalized pyrazole with the isoxazoline moiety and subsequent oxidation.
-
Materials:
-
4-(Aminomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (prepared via a Mannich reaction from the previous intermediate)
-
5,5-Dimethyl-3-mercapto-4,5-dihydroisoxazole
-
A suitable base
-
A suitable solvent
-
An oxidizing agent (e.g., hydrogen peroxide)
-
A catalyst for oxidation (e.g., sodium tungstate)
-
-
Procedure:
-
Coupling Reaction: React the aminomethyl pyrazole intermediate with 5,5-dimethyl-3-mercapto-4,5-dihydroisoxazole in the presence of a base to form the thioether intermediate.
-
Oxidation: To a solution of the thioether intermediate, add a catalytic amount of sodium tungstate followed by the slow addition of hydrogen peroxide at a controlled temperature.
-
Monitor the oxidation reaction by TLC or HPLC until the thioether is fully converted to the sulfone.
-
Upon completion, quench any remaining peroxide and work up the reaction mixture by extraction.
-
Purify the final product, Pyroxasulfone, by recrystallization.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the key synthetic steps. Please note that specific yields and purity can vary significantly based on the reaction scale, purity of reagents, and optimization of reaction conditions.
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) |
| Pyrazole Formation | Ethyl trifluoroacetoacetate | Methylhydrazine, HCl | Ethanol | Reflux | 85 - 95 | > 98 |
| Difluoromethylation | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | CHClF₂, NaOH | Acetonitrile | 80 - 100 | 70 - 85 | > 97 |
| Final Assembly | Intermediate Thioether | H₂O₂, Na₂WO₄ | Acetic Acid | 20 - 40 | 90 - 98 | > 99 |
Logical Workflow for Agrochemical Synthesis Involving Difluoromethoxy Moieties
The development and synthesis of a novel agrochemical like Pyroxasulfone follows a structured workflow, from initial concept to the final product.
Caption: General workflow for agrochemical synthesis.
Application Notes and Protocols: 1-(Difluoromethoxy)-4-methylbenzene as a Bioisostere for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profile. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process. This document provides a detailed examination of 1-(difluoromethoxy)-4-methylbenzene as a bioisostere for the commonly occurring 4-methylanisole (or p-cresol methyl ether) moiety in drug candidates.
The difluoromethoxy (-OCF₂H) group has emerged as a valuable tool in drug design due to its unique electronic and steric properties. It is often employed to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacokinetic profile of a molecule. By replacing the metabolically susceptible methoxy group of 4-methylanisole, the difluoromethoxy analogue offers a promising strategy to overcome common drug development hurdles such as rapid metabolism.
Physicochemical Properties: A Comparative Analysis
The rationale for utilizing this compound as a bioisostere for 4-methylanisole is rooted in their comparable structures yet distinct physicochemical properties. The introduction of the difluoromethyl group significantly alters key parameters relevant to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-Methylanisole | This compound | Impact of Bioisosteric Replacement |
| Molecular Weight ( g/mol ) | 122.17 | 158.15 | Increased molecular weight |
| LogP | 2.66 - 2.7 | 2.77 | Slight increase in lipophilicity |
| Polar Surface Area (PSA) (Ų) | 9.23 | 9.23 | No significant change in PSA |
| Boiling Point (°C) | 175.5 | 165-167 | Similar boiling point |
| Density (g/cm³) | 0.969 (at 25 °C) | 1.133 (at 20 °C) | Increased density |
Rationale for Bioisosteric Replacement
The primary motivation for replacing a 4-methylanisole group with this compound is to enhance metabolic stability. The methoxy group is prone to O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic pathway that can lead to rapid clearance of a drug. The difluoromethoxy group, with its strong carbon-fluorine bonds, is significantly more resistant to this enzymatic cleavage.
Furthermore, the difluoromethoxy group can act as a weak hydrogen bond donor, a property not shared by the methoxy group. This can potentially introduce new, favorable interactions with the target protein, leading to improved binding affinity and potency.
Experimental Protocols
To evaluate the impact of this bioisosteric replacement, a series of in vitro ADME/Tox assays should be performed. The following are detailed protocols for key experiments.
Synthesis of this compound
This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium 2-chloro-2,2-difluoroacetate.
Materials:
-
p-Cresol
-
Sodium 2-chloro-2,2-difluoroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Air condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a solution of p-cresol (1.0 equivalent) in DMF in a round-bottomed flask, add potassium carbonate (2.0 equivalents).
-
Heat the mixture to 90-100 °C with stirring.
-
Add sodium 2-chloro-2,2-difluoroacetate (2.8 equivalents) portion-wise to the heated mixture.
-
Maintain the reaction at 120 °C and monitor its progress by TLC. To obtain a TLC sample, briefly remove the condenser and add a drop of the reaction mixture to a vial containing ethyl acetate and 1 M HCl. Spot the organic phase on the TLC plate.
-
After completion of the reaction (typically 2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.
Metabolic Stability Assay (Liver Microsomes)
This assay determines the in vitro metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Human or mouse liver microsomes
-
Test compounds (4-methylanisole analogue and this compound analogue)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a 20 mM stock solution of the test compounds in DMSO and then dilute to 125 µM in acetonitrile.
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system. Add the liver microsomal protein to a final concentration of 0.415 mg/mL.
-
Add the test compounds to the microsomal solution to a final concentration of 2 µM.
-
Incubate the plate at 37 °C with shaking at 100 rpm.
-
At various time points (e.g., 0, 7, 15, 25, and 40 minutes), stop the reaction by adding 5 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plates at 5500 rpm for 5 minutes to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Permeable supports (e.g., Transwell® inserts)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on permeable supports and culture for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Wash the cell monolayers with HBSS.
-
Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.
-
Incubate the plate at 37 °C for 2 hours.
-
At the end of the incubation, take samples from both the apical and basolateral (B) sides.
-
To assess efflux, add the test compound to the basolateral side and sample from the apical side.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate of efflux transporters like P-glycoprotein.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms.
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
Specific CYP isoform probe substrates
-
Test compounds
-
NADPH
-
Phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound at various concentrations with human liver microsomes or recombinant CYP enzymes in a phosphate buffer.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Incubate at 37 °C for a specific time.
-
Stop the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.
hERG Inhibition Assay
This assay assesses the potential of a compound to block the hERG potassium channel, which can be associated with cardiotoxicity.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular and intracellular solutions
-
Test compounds
-
Known hERG inhibitor (e.g., E-4031) as a positive control
Procedure:
-
Culture the hERG-expressing cells according to standard protocols.
-
Establish a stable whole-cell recording using an automated patch-clamp system.
-
Apply a specific voltage protocol to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to measure the tail current.
-
Record the baseline hERG current in the vehicle control solution.
-
Apply the test compound at increasing concentrations and record the hERG current at each concentration until a steady-state effect is reached.
-
Calculate the percentage of current inhibition at each concentration.
-
Generate a concentration-response curve and determine the IC₅₀ value.
Data Presentation
The quantitative data obtained from these assays should be summarized in clear, structured tables for easy comparison between the 4-methylanisole-containing parent compound and its this compound bioisostere.
Table 1: Comparative Physicochemical and ADME Properties
| Parameter | Parent Compound (with 4-methylanisole) | Bioisostere (with this compound) |
| LogP | Experimental Value | Experimental Value |
| Aqueous Solubility (µM) | Experimental Value | Experimental Value |
| Metabolic Stability (t₁/₂ in HLM, min) | Experimental Value | Experimental Value |
| Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Experimental Value | Experimental Value |
| Caco-2 Efflux Ratio | Experimental Value | Experimental Value |
Table 2: Comparative In Vitro Toxicology Profile
| Parameter | Parent Compound (with 4-methylanisole) | Bioisostere (with this compound) |
| CYP1A2 IC₅₀ (µM) | Experimental Value | Experimental Value |
| CYP2C9 IC₅₀ (µM) | Experimental Value | Experimental Value |
| CYP2D6 IC₅₀ (µM) | Experimental Value | Experimental Value |
| CYP3A4 IC₅₀ (µM) | Experimental Value | Experimental Value |
| hERG IC₅₀ (µM) | Experimental Value | Experimental Value |
Visualizations
Logical Workflow for Bioisostere Evaluation
Caption: Workflow for evaluating the bioisosteric replacement.
Hypothetical Signaling Pathway Modulation
Caption: Modulation of a signaling pathway by a drug candidate.
Conclusion
The use of this compound as a bioisostere for 4-methylanisole represents a rational and promising strategy in drug design. This replacement has the potential to significantly improve the metabolic stability of a drug candidate, and may also offer opportunities for enhanced target engagement through new hydrogen bonding interactions. The experimental protocols and evaluation framework provided herein offer a comprehensive guide for medicinal chemists to systematically assess the impact of this bioisosteric modification and advance the development of safer and more effective therapeutics.
Protocols for the difluoromethylation of substrates using "1-(Difluoromethoxy)-4-methylbenzene" derivatives
Topic: Synthesis of Aryl Difluoromethyl Ethers via O-Difluoromethylation of Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry and agrochemical research. Its unique properties, such as its role as a lipophilic hydrogen bond donor, can significantly improve the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] Compounds like "1-(Difluoromethoxy)-4-methylbenzene" are examples of aryl difluoromethyl ethers. It is important to note that this compound is a product of an O-difluoromethylation reaction, typically involving the reaction of a phenol (in this case, p-cresol) with a difluoromethylating agent. These protocols detail the synthesis of such aryl difluoromethyl ethers.
The most common and practical method for synthesizing aryl difluoromethyl ethers is the reaction of a phenol with a difluorocarbene (:CF₂) precursor.[1][2] Sodium 2-chloro-2,2-difluoroacetate has emerged as a preferred reagent for this transformation due to its stability, commercial availability in bulk, and relatively low environmental impact compared to other methods.[1][2] The reaction proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene, which is then trapped by a phenolate anion.[1][2]
General Reaction Scheme
The overall transformation for the O-difluoromethylation of a phenol using sodium 2-chloro-2,2-difluoroacetate is depicted below. The phenol is first deprotonated by a base to form the more nucleophilic phenolate, which then reacts with the in-situ generated difluorocarbene.
Caption: General scheme for O-difluoromethylation of phenols.
Experimental Protocols
The following protocol is a representative procedure for the O-difluoromethylation of a substituted phenol using sodium 2-chloro-2,2-difluoroacetate, based on a method published in Organic Syntheses.[1][2]
Protocol 1: Synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one
Materials:
-
1-(3-chloro-4-hydroxyphenyl)ethan-1-one
-
Cesium carbonate (Cs₂CO₃)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
10% Lithium chloride (LiCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
Equipment:
-
100 mL round-bottomed flask with a 24/40 joint
-
Magnetic stir bar
-
Schlenk line
-
Syringes and needles
-
Flame-dried air condenser
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1-(3-chloro-4-hydroxyphenyl)ethan-1-one (3.00 g, 17.6 mmol, 1.00 equiv) and cesium carbonate (8.60 g, 26.4 mmol, 1.50 equiv).[1][2]
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask under vacuum (<0.1 mmHg) for 1 minute and backfill with nitrogen. Repeat this cycle three times.[1][2]
-
Add anhydrous DMF (27 mL) and deionized water (3.2 mL) sequentially via syringe at room temperature (23 °C) and begin stirring (500 rpm).[1][2]
-
Degas the resulting solution with a subsurface stream of nitrogen for 1 hour while stirring.[2]
-
-
Difluoromethylation Reaction:
-
After degassing, remove the rubber septum and add sodium 2-chloro-2,2-difluoroacetate (7.51 g, 49.3 mmol, 2.80 equiv) in one portion under a positive stream of nitrogen.[1][2]
-
Quickly replace the septum with a flame-dried air condenser, secured with a Keck clip, and seal the top of the condenser with a septum.
-
Connect the condenser to the Schlenk line and an oil bubbler to vent any evolved gas.[2]
-
Flush the system with nitrogen for 5 minutes.
-
Lower the reaction apparatus into a preheated oil bath at 120 °C and stir at 500 rpm for 2 hours. Vigorous bubbling should be observed upon heating.[1][2]
-
-
Workup and Purification:
-
Monitor the reaction progress by TLC (e.g., 1:2 ethyl acetate/hexanes).[1][2]
-
After completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with deionized water (40 mL) and transfer it to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with a saturated sodium chloride solution (1 x 50 mL), followed by a 10% aqueous LiCl solution (5 x 50 mL) to remove residual DMF.[1]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate by rotary evaporation (30 °C, 120 mmHg).[1][2]
-
Dry the resulting product under high vacuum (<1.0 mmHg) for 1 hour to yield the aryl difluoromethyl ether as a yellow oil.[1][2]
-
Experimental Workflow Diagram
Caption: Workflow for the O-difluoromethylation of phenols.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the O-difluoromethylation of various phenol substrates using difluorocarbene precursors.
| Entry | Phenol Substrate | Difluoromethylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Butylphenol | HCF₂OTf | KOH | MeCN/H₂O | RT | 5 min | 95 | [3] |
| 2 | 4-Acetylphenol | HCF₂OTf | KOH | MeCN/H₂O | RT | 5 min | 99 | [3] |
| 3 | 4-Cyanophenol | HCF₂OTf | KOH | MeCN/H₂O | RT | 5 min | 99 | [3] |
| 4 | 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | ClCF₂CO₂Na | Cs₂CO₃ | DMF/H₂O | 120 | 2 | 94 | [1][2] |
| 5 | p-Methoxythiophenol | ClCF₂CO₂Na | K₂CO₃ | DMF | 95 | 12 | 93 | [4] |
| 6 | Catechol (1,2-dihydroxybenzene) | TMSCF₂Br | KOH | DCM/H₂O | RT | 10 min | 75 | [5] |
| 7 | 4-Nitrophenol | ClCF₂CO₂Na | K₂CO₃ | DMF | 95 | 12 | 85 | [4] |
Note: Yields are typically isolated yields unless otherwise specified. Reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.
References
Application Notes and Protocols for the Use of 1-(Difluoromethoxy)-4-methylbenzene Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(difluoromethoxy)-4-methylbenzene derivatives in various palladium and nickel-catalyzed cross-coupling reactions. The introduction of the difluoromethoxy group (-OCHF₂) is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of drug candidates. This document offers detailed experimental protocols and quantitative data for key cross-coupling reactions, enabling the synthesis of diverse and complex molecules for pharmaceutical and materials science research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl and styrenyl compounds, which are common motifs in biologically active molecules.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide/Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-(Difluoromethoxy)phenyl)boronic acid | 2-Bromo-5-methylpyridine | Pd(OAc)₂ (1) | - | iPr₂NH | Water | Reflux | N/A | 14[1] |
| 2 | Aryloxydifluoromethyl bromide derivative | Arylboronic acid | NiCl₂(dppf) (10) | dppf (10) | K₂CO₃ | Acetone/DMF | 80 | 12 | 53 (of key intermediate)[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-(4-(Difluoromethoxy)phenyl)-5-methylpyridine [1]
A mixture of 2-bromo-5-methylpyridine (1.0 equiv.), (4-(difluoromethoxy)phenyl)boronic acid (1.5 equiv.), and Pd(OAc)₂ (1 mol%) is prepared in water (0.5 M). Diisopropylamine (iPr₂NH, 2.0 equiv.) is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired product.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a cornerstone of modern synthetic chemistry for the preparation of aryl amines, which are prevalent in pharmaceuticals.
Quantitative Data for Buchwald-Hartwig Amination
Specific experimental data for the Buchwald-Hartwig amination of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.
Experimental Protocol: General Buchwald-Hartwig Amination
General Procedure for the Synthesis of N-Aryl Amines
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon) several times. Anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction is sealed and heated with stirring for the required time, while monitoring the progress by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
Caption: Catalytic cycle of Buchwald-Hartwig Amination.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in organic synthesis.
Quantitative Data for Sonogashira Coupling
Specific experimental data for the Sonogashira coupling of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.
Experimental Protocol: General Sonogashira Coupling
General Procedure for the Synthesis of Arylalkynes
To a solution of the aryl halide (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired arylalkyne.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable tool for the synthesis of substituted alkenes.
Quantitative Data for Heck Reaction
Specific experimental data for the Heck reaction of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.
Experimental Protocol: General Heck Reaction
General Procedure for the Synthesis of Substituted Alkenes
In a reaction vessel, the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a bulky electron-rich phosphine, 2-10 mol%), and a base (e.g., triethylamine or potassium carbonate) are combined in a suitable solvent (e.g., DMF, acetonitrile, or toluene). The mixture is heated under an inert atmosphere until the reaction is complete, as indicated by TLC or GC-MS. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is subjected to an aqueous workup. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Kumada Coupling
The Kumada coupling is a nickel- or palladium-catalyzed cross-coupling reaction of a Grignard reagent with an organic halide, forming a new carbon-carbon bond. It is particularly useful for the synthesis of biaryls and styrenes.
Quantitative Data for Kumada Coupling
Specific experimental data for the Kumada coupling of a this compound derivative was not found in the surveyed literature. The following protocol is a general method that can be adapted.
Experimental Protocol: General Kumada Coupling
General Procedure for the Synthesis of Biaryls
To a solution of the aryl halide (1.0 equiv.) in an ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, a nickel or palladium catalyst (e.g., NiCl₂(dppp) or Pd(PPh₃)₄, 1-5 mol%) is added. The mixture is cooled, and the Grignard reagent (1.1-1.5 equiv.) is added dropwise. The reaction is then allowed to warm to room temperature or is heated to reflux and stirred until completion (monitored by TLC or GC-MS). The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Caption: Overview of cross-coupling reactions with aryl halides.
References
Practical Applications of Ethers in Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethers are a class of organic compounds that are widely utilized in chemical synthesis due to their relative inertness, which makes them excellent solvents, and their ability to be strategically incorporated into molecules as protecting groups or key structural motifs. This document provides detailed application notes and experimental protocols for the practical use of ethers in various synthetic transformations, including their role as solvents in Gr-ignard reactions, their synthesis via the Williamson ether synthesis, their application as protecting groups for alcohols, and the specialized use of crown ethers in phase-transfer catalysis.
Ethers as Solvents: The Grignard Reaction
Ethers, particularly diethyl ether and tetrahydrofuran (THF), are the solvents of choice for the formation and reaction of Grignard reagents. Their ability to solvate and stabilize the magnesium center of the organometallic species is crucial for the reaction's success.[1][2][3] Ethers are aprotic and relatively unreactive towards the highly nucleophilic Grignard reagent, preventing its decomposition.[4][5]
Experimental Protocol: Preparation of a Grignard Reagent and Reaction with a Ketone
This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with a ketone using THF as the solvent.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
Bromobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., Tetrahydrothiopyran-4-one)
-
Aqueous solution of ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Initiation: Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask to activate the magnesium surface.
-
Solvent Addition: Add anhydrous THF to cover the magnesium turnings.
-
Grignard Reagent Formation: Dissolve bromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when bubbling is observed and the color of the iodine fades. Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
Reaction with Ketone: In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in anhydrous THF. Cool this solution in an ice bath. Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alcohol by column chromatography.
Quantitative Data: Grignard Reactions in Ether Solvents
| Grignard Reagent | Electrophile | Solvent | Product | Yield (%) |
| Phenylmagnesium bromide | Tetrahydrothiopyran-4-one | THF | 4-Phenyl-4-hydroxytetrahydrothiopyran | 85 |
| 4-Methoxyphenylmagnesium bromide | Tetrahydrothiopyran-4-one | THF | 4-(4-Methoxyphenyl)-4-hydroxytetrahydropyran | 88 |
| Methylmagnesium bromide | Tetrahydrothiopyran-4-one | THF | 4-Methyl-4-hydroxytetrahydrothiopyran | 75 |
| Ethylmagnesium bromide | Tetrahydrothiopyran-4-one | THF | 4-Ethyl-4-hydroxytetrahydrothiopyran | 78 |
| Benzylmagnesium chloride | 2-Butanone | Diethyl Ether | 3-Methyl-1-phenyl-2-butanol | 94 |
| Benzylmagnesium chloride | 2-Butanone | 2-MeTHF | 3-Methyl-1-phenyl-2-butanol | 90 |
| Benzylmagnesium chloride | 2-Butanone | THF | 3-Methyl-1-phenyl-2-butanol | 27 |
Yields are based on isolated products after purification.[1][6][7]
Synthesis of Ethers: The Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[8] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide or phenoxide nucleophilically attacks an alkyl halide or other substrate with a good leaving group.[9][10][11]
Experimental Protocol: Synthesis of an Asymmetrical Ether
This protocol describes the synthesis of 2-butoxy-naphthalene from 2-naphthol and 1-bromobutane.[12]
Materials:
-
2-Naphthol
-
Ethanol
-
Sodium hydroxide (NaOH)
-
1-Bromobutane
Procedure:
-
Alkoxide Formation: To a reaction vial, add 2-naphthol (1.0 equivalent) and ethanol. While stirring, add crushed solid sodium hydroxide (2.1 equivalents).
-
Reaction Setup: Equip the vial with an air condenser and heat the solution to reflux for 10 minutes to form the sodium naphthoxide.
-
Alkyl Halide Addition: Allow the solution to cool slightly and then add 1-bromobutane (1.3 equivalents) via syringe.
-
Reflux: Reheat the reaction mixture to reflux for 50 minutes.
-
Workup: After cooling, add ice and cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and recrystallize from a suitable solvent.
Quantitative Data: Williamson Ether Synthesis
| Alcohol/Phenol | Alkyl Halide/Sulfonate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methylphenol | Chloroacetic acid | NaOH | Water | 90-100 | 0.5-0.7 | High |
| Acetaminophen | Ethyl iodide | K₂CO₃ | Butanone | Reflux | 1 | - |
| Various alcohols | Benzyl bromide | NaH | THF | 0 to RT | 4.5 | 98 |
| Various alcohols | Benzyl bromide | KH, n-Bu₄N⁺I⁻ | Et₂O | RT | 2 | 87 |
| Various alcohols | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 24 | 92 |
Note: Specific yields for the acetaminophen reaction were not provided in the source.[12][13][14][15]
Ethers as Protecting Groups for Alcohols
In multi-step organic synthesis, it is often necessary to protect reactive functional groups, such as alcohols, to prevent them from undergoing unwanted reactions. Ethers, particularly benzyl (Bn) and tetrahydropyranyl (THP) ethers, are commonly used as protecting groups due to their ease of formation and selective removal.[16][17][18][19]
Benzyl (Bn) Ethers
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions. They are typically introduced via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[16][18]
Materials:
-
Alcohol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the alcohol dissolved in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir until hydrogen evolution ceases.
-
Alkylation: Add benzyl bromide (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the benzyl ether by column chromatography.
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Setup: Dissolve the benzyl ether in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst: Add Pd/C to the solution.
-
Hydrogenation: Subject the mixture to an atmosphere of hydrogen (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Tetrahydropyranyl (THP) Ethers
THP ethers are acetal-type protecting groups that are stable to basic, organometallic, and reducing reagents but are readily cleaved under mild acidic conditions.[17][20][21]
Materials:
-
Alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Setup: Dissolve the alcohol in dichloromethane.
-
Reagent Addition: Add 3,4-dihydro-2H-pyran (1.5 equivalents) followed by a catalytic amount of PPTS (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Isolation: Dry the organic layer and concentrate under reduced pressure. The crude THP ether is often pure enough for the next step, or it can be purified by column chromatography.
Materials:
-
THP-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolution: Dissolve the THP ether in a 3:1:1 mixture of THF, acetic acid, and water.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the deprotected alcohol.
Quantitative Data: Protection and Deprotection of Alcohols
| Protecting Group | Reaction | Reagents | Solvent | Conditions | Yield (%) |
| Benzyl (Bn) | Protection | BnBr, NaH, n-Bu₄N⁺I⁻ | THF | 0 °C to RT, 4.5 h | 98 |
| Benzyl (Bn) | Deprotection | H₂, Pd/C | EtOAc | RT, 30 min - 30 h | 82-98 |
| THP | Protection | DHP, PPTS | CH₂Cl₂ | RT | High |
| THP | Deprotection | LiCl, H₂O | DMSO | 90 °C, 6 h | Good |
| THP | Deprotection | Acetic Acid/THF/H₂O | - | RT | High |
Yields are generally high but can vary depending on the substrate.[14][21][22]
Specialized Ethers: Crown Ethers in Phase-Transfer Catalysis
Crown ethers are cyclic polyethers that can selectively bind cations within their central cavity. This property makes them excellent phase-transfer catalysts, capable of transporting ionic reagents from an aqueous or solid phase into an organic phase where the reaction can occur.[23] 18-crown-6 is particularly effective at complexing potassium ions (K⁺).[24]
Application Note: Phase-Transfer Catalysis
In a typical phase-transfer catalyzed reaction, an inorganic salt (e.g., KMnO₄, KCN) is insoluble in the organic solvent where the organic substrate is dissolved. The crown ether complexes the cation (e.g., K⁺), and the resulting lipophilic complex dissolves in the organic phase, carrying the anion with it. The "naked" anion in the organic phase is highly reactive, leading to a significant rate enhancement.
Experimental Protocol: S(_N)2 Reaction using 18-Crown-6
This protocol describes the reaction of 1-bromooctane with potassium iodide, facilitated by 18-crown-6.
Materials:
-
1-Bromooctane
-
Potassium iodide (KI)
-
18-Crown-6
-
Organic solvent (e.g., acetonitrile)
Procedure:
-
Setup: In a round-bottom flask, combine 1-bromooctane, potassium iodide (as a solid), and a catalytic amount of 18-crown-6 (e.g., 5 mol%).
-
Solvent: Add the organic solvent (e.g., acetonitrile).
-
Reaction: Stir the mixture at a suitable temperature (e.g., reflux).
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture and filter to remove any remaining solid KI. Wash the filtrate with water to remove the crown ether and any remaining salts.
-
Isolation: Dry the organic layer and concentrate under reduced pressure to yield 1-iodooctane.
Quantitative Data: Phase-Transfer Catalysis with a Crown Ether Derivative
| Reaction | Catalyst | Conditions | Conversion/Yield |
| β-hydroxyethylation of n-octyl mercaptan | 0.3 mol% K₂CO₃ + 0.6 mol% 18-crown-6 | Solvent-free | 100% conversion of n-C₈H₁₇SH |
This example demonstrates the significant rate enhancement provided by the crown ether.[24]
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Williamson_ether_synthesis [chemeurope.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. synarchive.com [synarchive.com]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. uwindsor.ca [uwindsor.ca]
- 19. total-synthesis.com [total-synthesis.com]
- 20. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nbinno.com [nbinno.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(Difluoromethoxy)-4-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "1-(Difluoromethoxy)-4-methylbenzene". The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude "this compound"?
A1: Common impurities depend on the synthetic route. If synthesized from p-cresol and a difluoromethylating agent, potential impurities include:
-
Unreacted p-cresol: The starting phenol may not have fully reacted.
-
Over-alkylated byproducts: Formation of compounds with additional alkyl groups.
-
Solvent residues: Residual solvents from the reaction or workup (e.g., DMF, THF, dioxane).
-
Salts: Inorganic salts from the reaction workup.
-
Decomposition products: Depending on the reaction conditions, some degradation of the product or starting materials may occur.
Q2: What is the recommended initial purification step for crude "this compound"?
A2: An initial aqueous workup is recommended to remove most water-soluble impurities. This typically involves a liquid-liquid extraction.
Q3: Which purification technique is most suitable for achieving high purity of "this compound"?
A3: For a volatile liquid like "this compound", fractional distillation under atmospheric or reduced pressure is often the most effective method for achieving high purity, especially for removing impurities with different boiling points. For non-volatile impurities or those with very close boiling points, preparative HPLC with a suitable stationary phase can provide excellent separation.
Q4: How can I assess the purity of my "this compound" sample?
A4: The purity of "this compound" is typically assessed using Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS analysis can also help in identifying any remaining impurities.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of the product from an impurity.
-
Possible Cause: The boiling points of the product and the impurity are too close.
-
Solution:
-
Increase the efficiency of the distillation column by using a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges). This increases the number of theoretical plates.[1][2]
-
Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points and can sometimes increase the boiling point difference between the components.
-
Optimize the heating rate. A slower, more controlled heating rate can improve separation.
-
Problem: The compound seems to be decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution:
-
Use vacuum distillation to lower the boiling point of the compound.
-
Ensure the heating mantle is set to a temperature only slightly above the boiling point of the liquid to avoid localized overheating.
-
Problem: Bumping or uneven boiling.
-
Possible Cause: Lack of boiling chips or inadequate stirring.
-
Solution:
-
Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[3]
-
Ensure vigorous stirring if using a magnetic stirrer.
-
Preparative HPLC
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause:
-
Tailing: Strong interactions between the compound and the stationary phase, or column overload.
-
Fronting: Sample solvent is stronger than the mobile phase, or column overload.
-
-
Solution:
-
For fluorinated compounds, consider using a fluorinated stationary phase which can offer different selectivity.[4][5]
-
Adjust the mobile phase composition. For reversed-phase HPLC, a small amount of an acid modifier like trifluoroacetic acid (TFA) can sometimes improve peak shape for polar compounds.
-
Reduce the amount of sample injected onto the column.
-
Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.
-
Problem: Co-elution of the product with an impurity.
-
Possible Cause: The chosen stationary phase and mobile phase do not provide adequate selectivity.
-
Solution:
-
Change the stationary phase. If using a standard C18 column, switching to a phenyl-hexyl or a fluorinated phase can alter the elution order.[4]
-
Modify the mobile phase. Changing the organic solvent (e.g., from acetonitrile to methanol) or the pH can improve separation.
-
Employ an orthogonal purification technique, such as distillation, if HPLC fails to provide the desired purity.
-
Experimental Protocols
Liquid-Liquid Extraction (Initial Workup)
This protocol is designed to remove water-soluble impurities from the crude reaction mixture.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of an organic solvent in which "this compound" is soluble and which is immiscible with water (e.g., diethyl ether, ethyl acetate).
-
Add an equal volume of water to wash the organic layer.
-
Gently shake the separatory funnel, remembering to vent frequently to release any pressure buildup.[6]
-
Allow the layers to separate. The denser layer, typically the aqueous layer, will be at the bottom.[6]
-
Drain the aqueous layer.
-
Wash the organic layer again with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude, washed product.
Fractional Distillation
This protocol is for the purification of the crude product after an initial workup.
Methodology:
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.[1]
-
Place the crude "this compound" and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Heat the flask gently using a heating mantle.
-
Observe the temperature on the thermometer. The temperature should rise and then stabilize as the first fraction begins to distill.
-
Collect any low-boiling impurities as the first fraction.
-
As the temperature begins to rise again and stabilizes at the boiling point of "this compound" (approximately 167 °C at atmospheric pressure), change the receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the formation of potentially explosive peroxides.
-
Stop the distillation and allow the apparatus to cool.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is an alternative for achieving very high purity or for separating impurities with close boiling points.
Methodology:
-
Column Selection: A reversed-phase C18 column is a good starting point. For better selectivity with fluorinated compounds, a pentafluorophenyl (PFP) or other fluorinated stationary phase can be used.[4]
-
Mobile Phase: A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol. Both solvents should be HPLC grade.
-
Sample Preparation: Dissolve a small amount of the partially purified "this compound" in the initial mobile phase.
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the retention time of the product and impurities.
-
Optimize the gradient to achieve baseline separation of the product from the impurities.
-
-
Purification Run:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the peak of "this compound".
-
-
Product Recovery:
-
Remove the mobile phase solvents from the collected fraction, typically using a rotary evaporator, to obtain the purified product.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 1583-83-1 |
| Molecular Formula | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol |
| Boiling Point | 167.4 ± 30.0 °C at 760 mmHg |
| Appearance | Liquid |
Table 2: Purity Assessment Data (Illustrative)
| Purification Step | Purity (by GC area %) | Major Impurities Detected |
| Crude Product | ~85% | p-cresol, solvent residues |
| After Liquid-Liquid Extraction | ~92% | p-cresol |
| After Fractional Distillation | >98% | Trace impurities |
| After Preparative HPLC | >99.5% | Not detectable |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting common issues in fractional distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. vernier.com [vernier.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Common side products in the synthesis of "1-(Difluoromethoxy)-4-methylbenzene"
Welcome to the technical support center for the synthesis of 1-(Difluoromethoxy)-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important fluorinated building block.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method involving the reaction of p-cresol with a difluorocarbene source.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the difluoromethylation of p-cresol can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Deprotonation of p-Cresol: The reaction requires the formation of the p-cresolate anion to act as a nucleophile.
-
Troubleshooting: Ensure you are using a sufficiently strong base and an appropriate solvent. The base should be strong enough to completely deprotonate the phenolic hydroxyl group. Common bases include sodium hydroxide, potassium hydroxide, and potassium carbonate. The choice of solvent can also influence the basicity. Polar aprotic solvents like DMF or acetonitrile are often effective.
-
-
Inefficient Difluorocarbene Generation: The generation of difluorocarbene (:CF₂) from its precursor is a critical step.
-
Troubleshooting: The choice of difluorocarbene precursor and reaction conditions are crucial.
-
Chlorodifluoromethane (CHClF₂): This gaseous reagent requires careful handling and is often used under pressure at elevated temperatures (85-100 °C)[1][2]. Ensure a continuous flow or sufficient pressure is maintained.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This salt thermally decomposes to generate difluorocarbene. The reaction temperature is critical; typically, temperatures around 120 °C are required for efficient decarboxylation[3]. Ensure the temperature is accurately controlled.
-
Other Reagents (e.g., TMSCF₂Br, HCF₂OTf): These reagents often allow for milder reaction conditions. Consult the specific literature procedures for optimal activation (e.g., using a fluoride source for TMSCF₂Br).
-
-
-
Suboptimal Reaction Temperature: The temperature needs to be high enough for difluorocarbene formation but not so high as to cause significant decomposition of reactants or products.
-
Presence of Water: While some protocols tolerate or even require water, excess water can consume the difluorocarbene.
-
Troubleshooting: Unless the protocol specifies otherwise, use anhydrous solvents and reagents.
-
Q2: I am observing significant amounts of unreacted p-cresol. What should I do?
A2: This is a common issue and is often linked to the points mentioned in Q1. Specifically, focus on:
-
Base Stoichiometry: Ensure at least one equivalent of a strong base is used to fully deprotonate the p-cresol. An excess of base is often used.
-
Difluorocarbene Precursor Stoichiometry: An excess of the difluorocarbene precursor is typically required to drive the reaction to completion. Molar ratios of p-cresol to difluorochloromethane can range from 1:1 to 1:10[1].
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: My final product is impure, and I suspect the presence of side products. What are the likely side products and how can I minimize them?
A3: Side product formation is a key challenge. Here are the most common side products and strategies for their mitigation:
-
C-Alkylation Products: Difluorocarbene is an electrophile and can react at the electron-rich aromatic ring of the p-cresolate, leading to the formation of 2-(difluoromethyl)-4-methylphenol and other isomers.
-
Mitigation: The selectivity between O-alkylation and C-alkylation can be influenced by reaction conditions. Generally, kinetically controlled conditions (lower temperatures) and the use of counterions that favor reaction at the oxygen atom can increase the yield of the desired O-alkylated product.
-
-
Products from Reaction with the Solvent: If using a nucleophilic solvent, it may compete with the p-cresolate for the difluorocarbene.
-
Mitigation: Choose a non-reactive, aprotic solvent for the reaction.
-
-
Dimerization/Polymerization of Difluorocarbene: At high concentrations, difluorocarbene can react with itself.
-
Mitigation: Slow addition of the difluorocarbene precursor or generating it in situ at a controlled rate can minimize this side reaction.
-
Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route to this compound?
A4: The most widely employed method is the reaction of p-cresol with a difluorocarbene (:CF₂) source. The p-cresol is first deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to trap the highly reactive difluorocarbene intermediate.
Q5: Which difluorocarbene precursor should I use?
A5: The choice of precursor depends on the available equipment, safety considerations, and desired reaction scale.
-
Chlorodifluoromethane (CHClF₂): Effective but is a gas and an ozone-depleting substance, requiring specialized handling.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): A convenient and solid reagent that generates difluorocarbene upon heating. It is a good alternative to gaseous reagents[3][4].
-
Modern Reagents (e.g., (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br), Difluoromethyltriflate (HCF₂OTf)): These often allow for milder reaction conditions and may offer better functional group tolerance, but can be more expensive.
Q6: How can I purify the final product?
A6: Purification is typically achieved by distillation or column chromatography. Given the potential for closely-eluting isomers (in the case of C-alkylation), fractional distillation under reduced pressure is often effective. Column chromatography on silica gel can also be used to separate the desired product from less volatile impurities.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aryl Difluoromethyl Ether Synthesis
| Difluorocarbene Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Chlorodifluoromethane (CHClF₂) | NaOH | Water/Dioxane | 85 | 84.6 | [1] |
| Sodium Chlorodifluoroacetate | Cs₂CO₃ | DMF/Water | 120 | 94 | [3] |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | KF or TBAB | Neat or Aqueous Micelles | Room Temp - Mild Heat | High | [5] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Sodium Chlorodifluoroacetate
This protocol is adapted from a general procedure for the difluoromethylation of phenols[3][4].
Materials:
-
p-Cresol
-
Sodium Chlorodifluoroacetate
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 eq.), cesium carbonate (1.5 eq.), and sodium chlorodifluoroacetate (2.0-3.0 eq.).
-
Add anhydrous DMF and a small amount of water (e.g., for every 10 mL of DMF, add ~1 mL of water).
-
Heat the reaction mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete (typically after several hours, as indicated by the consumption of p-cresol), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 2. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
How to improve the yield of "1-(Difluoromethoxy)-4-methylbenzene" synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(Difluoromethoxy)-4-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the O-difluoromethylation of p-cresol. This is typically achieved by generating difluorocarbene (:CF₂) in the presence of p-cresol. The primary sources of difluorocarbene for this synthesis are:
-
Chlorodifluoromethane (CHClF₂) : Often used in conjunction with a base and a phase-transfer catalyst.
-
Sodium chlorodifluoroacetate (ClCF₂COONa) : A stable, solid reagent that generates difluorocarbene upon heating.[1][2]
-
Fluoroform (CHF₃) : A gaseous, non-ozone-depleting alternative.
-
Other difluoromethylating agents : Such as S-(Difluoromethyl)sulfonium salts, which are bench-stable solids.[3][4]
Q2: What is the role of a phase-transfer catalyst (PTC) in the synthesis using chlorodifluoromethane?
A2: In the reaction using chlorodifluoromethane and an aqueous base (like NaOH or KOH), the p-cresol is deprotonated in the aqueous phase to form the p-cresolate anion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the p-cresolate anion from the aqueous phase to the organic phase where the difluorocarbene is generated. This enhances the reaction rate and overall yield by allowing the reactants to come into contact.
Q3: Are there any significant safety concerns I should be aware of?
A3: Yes, several safety precautions are necessary:
-
Chlorodifluoromethane (CHClF₂) is a gas and an ozone-depleting substance, requiring a well-ventilated fume hood and proper handling equipment.[1] Reactions involving gaseous reagents should be conducted in a closed system with appropriate pressure monitoring.
-
Reactions involving strong bases like NaOH and KOH should be handled with care, using appropriate personal protective equipment (PPE).
-
Some reactions require elevated temperatures and pressures, necessitating the use of certified pressure vessels and blast shields.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solutions |
| Inefficient generation of difluorocarbene. | 1. Optimize Base Concentration: Ensure a sufficient excess of a strong base (e.g., 50% aq. NaOH or KOH) is used to efficiently generate difluorocarbene from the precursor. 2. Check Reagent Quality: Use high-purity starting materials and difluorocarbene precursors. Older or improperly stored reagents may have degraded. |
| Poor phase transfer of the p-cresolate anion. | 1. Select an Appropriate PTC: Tetrabutylammonium bromide (TBAB) is a common choice, but screening other PTCs like tetrabutylammonium iodide (TBAI) or crown ethers may improve yields. 2. Optimize PTC Loading: Typically, 1-5 mol% of the PTC is used. Too little may result in poor phase transfer, while too much can sometimes hinder the reaction. |
| Sub-optimal reaction temperature. | 1. Temperature Screening: The optimal temperature can vary depending on the difluorocarbene source. For CHClF₂, temperatures between 40-100 °C are common.[5][6] For sodium chlorodifluoroacetate, higher temperatures (e.g., 120 °C) are often required for efficient decarboxylation.[1][2] |
| Insufficient reaction time. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.[1][2] |
| Hydrolysis of difluorocarbene. | 1. Vigorous Stirring: In biphasic systems, ensure vigorous stirring to maximize the interfacial area and promote the reaction of difluorocarbene with the p-cresolate over hydrolysis. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solutions |
| Dimerization or oligomerization of difluorocarbene. | 1. Slow Addition of Precursor: If using a reagent that generates difluorocarbene rapidly, consider slow addition of the precursor to maintain a low steady-state concentration of the carbene, favoring the reaction with p-cresol. 2. Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of carbene dimerization. |
| Formation of aryl formates. | This can occur through the reaction of the product with excess p-cresolate or water.[7] 1. Stoichiometry Control: Use a slight excess of the difluorocarbene precursor relative to p-cresol. |
| Unreacted starting material. | See "Low Yield" troubleshooting section. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solutions |
| Emulsion formation during workup. | 1. Brine Wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help break emulsions. 2. Filtration through Celite®: Filtering the organic layer through a pad of Celite® can help to remove fine solid particles that may be stabilizing the emulsion. |
| Co-elution of impurities during column chromatography. | 1. Solvent System Optimization: Screen different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) for column chromatography to achieve better separation. 2. Alternative Purification Methods: Consider vacuum distillation for purification, as this compound is a liquid with a moderate boiling point. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for Aryl Difluoromethyl Ethers
| Method | Difluorocarbene Source | Typical Yields | Advantages | Disadvantages |
| Phase-Transfer Catalysis | Chlorodifluoromethane (CHClF₂) | 60-96%[5][6] | High yields, relatively low cost of CHClF₂. | CHClF₂ is a gas and an ozone-depleting substance; may require pressure equipment.[1] |
| Decarboxylation | Sodium chlorodifluoroacetate (ClCF₂COONa) | 70-95%[1][2] | Bench-stable solid reagent, avoids gaseous reagents, good functional group tolerance.[1][2] | Requires higher temperatures for decarboxylation. |
| Fluoroform Reaction | Fluoroform (CHF₃) | Moderate to good | Non-ozone-depleting gas. | May require specialized equipment for handling a gas at atmospheric pressure. |
| Sulfonium Salt Method | S-(Difluoromethyl)sulfonium salt | Good to excellent[3][4] | Bench-stable solid, mild reaction conditions.[3][4] | Reagent cost may be higher than other methods. |
Experimental Protocols
Protocol 1: Synthesis using Chlorodifluoromethane and Phase-Transfer Catalysis (Illustrative)
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Chlorodifluoromethane (CHClF₂)
-
Toluene
-
Deionized water
Procedure:
-
To a pressure reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, add p-cresol, a 50% aqueous solution of NaOH, toluene, and TBAB (2-5 mol%).
-
Seal the reactor and purge with nitrogen.
-
Heat the mixture to 60-80 °C with vigorous stirring.
-
Introduce chlorodifluoromethane gas into the reactor, maintaining a constant pressure (e.g., 1-5 bar).
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and vent the excess CHClF₂.
-
Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient).
Protocol 2: Synthesis using Sodium Chlorodifluoroacetate
Materials:
-
p-Cresol
-
Cesium carbonate (Cs₂CO₃)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
In a round-bottom flask, combine p-cresol, cesium carbonate, DMF, and a small amount of water.
-
Degas the mixture by bubbling nitrogen through it for 30-60 minutes.
-
Add sodium chlorodifluoroacetate to the mixture in one portion under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., hexanes or ethyl acetate).
-
Combine the organic layers, wash with brine, and then with a 10% aqueous LiCl solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Simplified mechanism of phase-transfer catalysis in difluoromethylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 7. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability of the difluoromethoxy group under various reaction conditions
Welcome to the technical support center for the difluoromethoxy (-OCF₂H) group. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this valuable functional group under a variety of reaction conditions. Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the difluoromethoxy group a desirable moiety in drug design?
The difluoromethoxy group is a versatile and valuable functional group in medicinal chemistry for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bonds make the -OCF₂H group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This often leads to a longer plasma half-life and improved bioavailability compared to metabolically labile groups like the methoxy (-OCH₃) group.[1][2][3]
-
Lipophilic Hydrogen Bond Donor: It is considered a rare lipophilic hydrogen bond donor.[1][4] The acidity of its hydrogen atom allows it to form hydrogen bonds, potentially serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups while improving metabolic stability.[1][5][6][7]
-
Modulation of Physicochemical Properties: The group is weakly electron-withdrawing and generally increases lipophilicity, though to a lesser extent than the trifluoromethoxy (-OCF₃) group.[1] This can enhance membrane permeability and oral absorption.[1][8]
Q2: How stable is the difluoromethoxy group to acidic conditions?
The difluoromethoxy group is generally considered stable under many acidic conditions.[9] This stability is exemplified by its presence in the FDA-approved drug pantoprazole, a proton pump inhibitor that is activated in the highly acidic environment of stomach parietal cells.[1] However, very harsh acidic conditions or specific molecular scaffolds that promote hydrolysis could potentially lead to cleavage.
Q3: Is the difluoromethoxy group stable under basic conditions?
The -OCF₂H group is stable to a wide range of basic conditions, particularly the inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOH) commonly used during its synthesis from phenols.[10][11] However, its stability can be context-dependent. In one reported case, a 2-difluoromethoxy-3-sulfamoyloxy derivative showed accelerated hydrolysis of the sulfamate group, which was attributed to the electron-withdrawing nature of the ortho -OCF₂H group facilitating an E1cB elimination process.[12] Extremely strong bases, such as organolithium reagents or superbases, may deprotonate the acidic proton on the group, forming an α,α-difluoro carbanion, which could be unstable or lead to undesired reactivity.[13]
Q4: Can I perform common transition-metal-catalyzed cross-coupling reactions on a molecule containing a difluoromethoxy group?
Yes, the difluoromethoxy group is generally robust enough to tolerate various transition-metal-catalyzed cross-coupling reactions. It is compatible with palladium-mediated reactions, and its presence is often tolerated in substrates bearing aryl halides or boronic acids intended for coupling.[13][14][15]
Q5: What is the thermal stability of the difluoromethoxy group?
The difluoromethoxy group exhibits good thermal stability.[9] Synthetic procedures for its installation can involve heating to temperatures of 90-100 °C without significant degradation.[1]
Troubleshooting Guide
Problem: I am observing cleavage of my difluoromethoxy group during a reaction. What could be the cause?
Unexpected cleavage of the -OCF₂H group is rare but can occur under specific conditions. Consider the following possibilities:
-
Strong Lewis Acids: Certain strong Lewis acids (e.g., AlCl₃, BBr₃) are known to cleave ether linkages and can also cleave the -OCF₂H group. In one instance, the difluoromethyl group was intentionally used as a protecting group and later removed under Lewis acidic conditions.[11] If your reaction involves a Lewis acid, consider using a milder one or protecting other sensitive functional groups.
-
Extremely Harsh Basic Conditions: While stable to common inorganic bases, very strong bases could potentially lead to decomposition pathways. If you are using superbases or harsh deprotonation conditions, you may be forming a reactive carbanion that is unstable to α-fluoride elimination.[13]
-
Neighboring Group Participation: The electronic properties of adjacent functional groups can influence the stability of the -OCF₂H group. A nearby group that can stabilize a cationic intermediate or participate in an elimination reaction might render the group more labile than expected.[12]
Problem: My reaction is not proceeding as expected, and I suspect the difluoromethoxy group is interfering electronically.
The difluoromethoxy group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[1] This is in contrast to the electron-donating methoxy group (σp ≈ -0.27).[1] If your reaction mechanism is sensitive to the electronic nature of the aromatic ring, this difference could be the source of the issue. For example, in electrophilic aromatic substitution reactions, the -OCF₂H group will be deactivating compared to a methoxy group.
Data Presentation
Table 1: Comparative Physicochemical Properties
| Compound | Substituent | logP | Hammett Constant (σp) |
| Anisole | -OCH₃ | 2.11 | -0.27 |
| Difluoromethoxybenzene | -OCF₂H | 2.37 | +0.14[1] |
| Trifluoromethoxybenzene | -OCF₃ | 2.85 | +0.35 |
Note: logP values are representative and can vary based on the specific molecule and experimental conditions.[1]
Table 2: Representative Metabolic Stability Data
| Compound | Substituent | Human Liver Microsome Half-life (t½, min) |
| Methoxy-substituted Analog | -OCH₃ | < 10 |
| Difluoromethoxy-substituted Analog | -OCF₂H | > 60 |
This table illustrates the significant increase in metabolic stability when replacing a methoxy group with a difluoromethoxy group.[1]
Table 3: Summary of Stability Under Various Conditions
| Condition Type | Reagents / Details | Stability | Potential Issues & Notes |
| Acidic | Strong protic acids (HCl, H₂SO₄) | Generally Stable | Generally stable, as seen in drugs like pantoprazole.[1] |
| Strong Lewis acids (BBr₃, AlCl₃) | Labile | Cleavage is possible; the group has been used as a protecting group removed by Lewis acids.[11] | |
| Basic | Inorganic bases (K₂CO₃, KOH) | Stable | Commonly used in the synthesis of aryl difluoromethyl ethers.[10][11] |
| Strong organometallic bases | Caution Advised | Deprotonation can occur, leading to potentially unstable carbanions.[13] | |
| Reductive | H₂, Pd/C; NaBH₄ | Stable | Compatible with the reduction of other functional groups like nitro groups.[16] |
| Oxidative | Cytochrome P450 Enzymes | Stable | Highly resistant to metabolic oxidation.[1] |
| Common chemical oxidants | Generally Stable | Generally robust, but compatibility should be tested for specific reagents. | |
| Thermal | Heating up to 100 °C | Stable | Tolerates elevated temperatures used in many synthetic protocols.[1][9] |
| Catalytic | Pd-catalyzed cross-coupling | Stable | Tolerates typical conditions for reactions like Suzuki, Heck, etc.[13][15] |
Experimental Protocols
Protocol 1: General Synthesis of an Aryl Difluoromethyl Ether
This protocol describes a common procedure for synthesizing an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate as the difluorocarbene source.[1][11]
Materials:
-
Phenol derivative (1.0 eq)
-
Sodium chlorodifluoroacetate (ClCF₂COONa) (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water & Brine
Procedure:
-
To a solution of the phenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90-100 °C.
-
Add sodium chlorodifluoroacetate (2.0-3.0 eq) portion-wise over 1-2 hours. Caution: Gas evolution (CO₂) occurs.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water to quench the reaction and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl difluoromethyl ether.[1]
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to evaluate the metabolic stability of a compound containing a difluoromethoxy group using human liver microsomes.[1]
Materials:
-
Test compound (e.g., -OCF₂H analog)
-
Positive control (e.g., a rapidly metabolized compound like a methoxy analog)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the test compound at a final concentration (e.g., 1 µM) with HLM in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the amount of parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[1]
Visualizations
Caption: A decision tree to assess the stability of the -OCF₂H group.
Caption: Experimental workflow for assessing compound stability.
Caption: A potential pathway for -OCF₂H group cleavage by a Lewis acid.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
Troubleshooting guide for reactions involving "1-(Difluoromethoxy)-4-methylbenzene"
Welcome to the technical support center for reactions involving 1-(Difluoromethoxy)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound has two primary reactive sites:
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution (EAS) reactions. The difluoromethoxy (-OCHF₂) group is moderately activating and, along with the methyl group, directs incoming electrophiles to the ortho and para positions relative to the methyl group.
-
The Benzylic Position: The methyl group's hydrogens are at the benzylic position and can be substituted via free radical reactions, such as halogenation, or oxidized to a carboxylic acid.[1][2]
Q2: How does the difluoromethoxy group influence the reactivity of the aromatic ring?
A2: The difluoromethoxy group is considered a moderately activating group for electrophilic aromatic substitution. The oxygen atom can donate electron density to the ring through resonance, while the highly electronegative fluorine atoms withdraw electron density inductively. The resonance effect generally outweighs the inductive effect, leading to activation of the ring towards electrophiles. This group, in conjunction with the methyl group, directs incoming electrophiles primarily to the ortho and para positions.
Q3: Is the difluoromethoxy group stable under typical reaction conditions?
A3: The difluoromethoxy group is generally stable under many reaction conditions.[3] However, it can be sensitive to strong acidic or basic conditions, which may lead to hydrolysis to a formyl group or other degradation products.[4] It is crucial to consider the stability of this group when planning reactions that involve harsh reagents.
Troubleshooting Guides for Common Reactions
Electrophilic Aromatic Substitution (e.g., Nitration, Bromination, Friedel-Crafts)
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently Activated Electrophile | Ensure the use of an appropriate Lewis acid catalyst (e.g., AlCl₃, FeBr₃) for Friedel-Crafts reactions or a strong acid catalyst (e.g., H₂SO₄) for nitration.[5] The catalyst should be fresh and anhydrous. |
| Deactivated Starting Material | Although the difluoromethoxy and methyl groups are activating, strong electron-withdrawing groups on the electrophile or in the reaction medium can hinder the reaction. Consider using more forcing reaction conditions (higher temperature, longer reaction time), but monitor for side reactions. |
| Poor Solubility | Ensure that this compound and all reagents are soluble in the chosen solvent. A co-solvent may be necessary. |
| Steric Hindrance | If the electrophile is bulky, substitution at the ortho position to the methyl group may be sterically hindered. The para product is likely to be favored. |
Problem: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Competing Directing Effects | Both the methyl and difluoromethoxy groups are ortho, para-directors. This can lead to a mixture of constitutional isomers. |
| To favor a specific isomer, consider adjusting the reaction temperature. Lower temperatures often increase selectivity.[6] | |
| Use a bulkier catalyst or electrophile to sterically hinder one of the possible positions. | |
| Reaction Monitoring | Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction and maximize the yield of the desired isomer. |
Problem: Undesired Side Reactions
| Potential Cause | Troubleshooting Steps |
| Over-alkylation/acylation (Friedel-Crafts) | The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to polyalkylation.[7][8] Use a stoichiometric excess of the aromatic substrate to minimize this. Friedel-Crafts acylation products are deactivated, so polyacylation is less of an issue.[8] |
| Rearrangement of Alkyl Group (Friedel-Crafts Alkylation) | The carbocation intermediate in Friedel-Crafts alkylation can rearrange to a more stable carbocation, leading to an unexpected product.[7][8] Using a milder Lewis acid or lower temperatures can sometimes suppress rearrangement. Alternatively, Friedel-Crafts acylation followed by reduction of the ketone can be used to install a straight-chain alkyl group. |
| Ipso-substitution (Nitration) | In some cases, particularly with activating groups, the nitro group can replace another substituent on the ring (ipso-substitution).[9] Careful control of reaction conditions is necessary. |
| Hydrolysis of Difluoromethoxy Group | Strong acidic conditions can lead to the hydrolysis of the difluoromethoxy group.[4] Use the mildest acidic conditions possible and keep reaction times to a minimum. |
Benzylic Halogenation (e.g., with NBS)
Problem: Low Yield of Benzylic Halide
| Potential Cause | Troubleshooting Steps |
| Inefficient Radical Initiation | Ensure proper initiation of the radical reaction. Use a radical initiator like AIBN or benzoyl peroxide, or irradiate the reaction with a suitable light source (e.g., a sunlamp).[10] |
| Insufficient NBS | Use a slight excess of N-bromosuccinimide (NBS) to ensure complete conversion of the starting material. |
| Reaction with Solvent | Use an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[4] Protic solvents or those with weak C-H bonds can interfere with the radical chain reaction. |
| Low Reaction Temperature | While high temperatures can lead to side reactions, the reaction needs sufficient energy to initiate and propagate. Refluxing in CCl₄ is a common condition. |
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Ring Halogenation | If the reaction conditions are not strictly radical (e.g., presence of Lewis acids or polar solvents), electrophilic aromatic substitution on the ring can compete with benzylic halogenation. Ensure the absence of ionic catalysts. |
| Over-halogenation | The formation of di- or tri-halogenated products can occur, especially with a large excess of the halogenating agent or prolonged reaction times. Use a controlled amount of the halogenating agent (around 1.1 equivalents for monohalogenation). |
| Reaction with Impurities | Ensure that the starting material and solvent are pure and dry. Water can hydrolyze NBS and the product. |
Oxidation of the Methyl Group
Problem: Incomplete Oxidation to Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidizing Agent | Use a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sufficient quantity.[2][11] |
| Inadequate Reaction Conditions | The oxidation often requires heating (reflux) for an extended period to go to completion.[12] |
| Poor Solubility | The starting material may not be fully soluble in the aqueous oxidizing medium. A phase-transfer catalyst can sometimes be used to improve the reaction rate. |
Problem: Formation of Aldehyde Intermediate
| Potential Cause | Troubleshooting Steps |
| Mild Oxidizing Agent or Conditions | If the oxidation stops at the aldehyde stage, a stronger oxidizing agent or more forcing conditions (higher temperature, longer reaction time) are needed to proceed to the carboxylic acid. |
| Reaction Monitoring | Monitor the reaction by TLC to track the disappearance of the starting material and the formation of the intermediate aldehyde and the final carboxylic acid product. |
Problem: Ring Oxidation or Degradation
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | Very harsh oxidizing conditions can lead to the degradation of the aromatic ring, especially with activating substituents. |
| While the difluoromethoxy group is generally stable, extremely strong oxidizing conditions could potentially affect it. It is important to perform the reaction under controlled conditions. |
Experimental Protocols
General Protocol for Monitoring Reactions by TLC
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the plate: On the starting line, apply small spots of:
-
The starting material (dissolved in a suitable solvent).
-
A co-spot (the starting material and the reaction mixture applied to the same spot).
-
The reaction mixture.
-
-
Develop the plate: Place the TLC plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[13] The solvent level should be below the starting line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate stain).
-
Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.[2]
Example Protocol: Benzylic Bromination of this compound with NBS
This is a general guideline and should be adapted and optimized for specific experimental setups.
-
To a solution of this compound (1.0 equivalent) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
Caption: A general troubleshooting workflow for addressing low yield in reactions.
Caption: Potential reaction pathways and side products.
References
- 1. Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. sciforum.net [sciforum.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. leah4sci.com [leah4sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
Optimization of reaction parameters for scaling up "1-(Difluoromethoxy)-4-methylbenzene" synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction parameters for scaling up the synthesis of 1-(Difluoromethoxy)-4-methylbenzene from p-cresol.
Experimental Protocols
A common and scalable method for the synthesis of this compound is the difluoromethylation of 4-methylphenol (p-cresol) using a difluorocarbene precursor. Below are two detailed experimental protocols based on established methods for analogous phenol difluoromethylation.
Protocol 1: Using Sodium Chlorodifluoroacetate
This protocol is adapted from a general procedure for the difluoromethylation of phenols and is recommended for its use of a stable, non-gaseous difluorocarbene source.[1][2]
Materials:
-
4-methylphenol (p-cresol)
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-methylphenol (1.0 equiv), potassium carbonate (2.0 equiv), and N,N-dimethylformamide (DMF, ~5 mL per 1 g of phenol).
-
Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.
-
Add sodium chlorodifluoroacetate (2.0-3.0 equiv) to the mixture in one portion.
-
Heat the reaction mixture to 100-120°C and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure this compound.
Protocol 2: Using Chlorodifluoromethane Gas
This method is based on patent literature for the synthesis of similar difluoromethoxy compounds and is suitable for larger-scale synthesis where handling of a gas is feasible.[3][4]
Materials:
-
4-methylphenol (p-cresol)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
-
Chlorodifluoromethane (CHClF₂) gas
-
Water
-
Organic solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a pressure reactor equipped with a mechanical stirrer, a gas inlet, a thermocouple, and a pressure gauge, dissolve 4-methylphenol (1.0 equiv) and a phase-transfer catalyst (0.05-0.1 equiv) in an aqueous solution of sodium hydroxide (2.0-3.0 equiv). An organic co-solvent can also be used.
-
Seal the reactor and heat the mixture to 80-100°C with vigorous stirring.
-
Introduce chlorodifluoromethane gas into the reactor, maintaining a constant pressure (typically 2-5 bar).
-
Continue the reaction for 4-24 hours, monitoring the consumption of the starting material by GC.
-
After completion, cool the reactor to room temperature and carefully vent the excess gas.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer. If no organic solvent was used, extract the aqueous phase with a suitable solvent like toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by distillation under reduced pressure.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize key reaction parameters and their potential impact on the yield and purity of this compound. This data is compiled from general knowledge of difluoromethylation reactions and analogous syntheses.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 4 | Good |
| 2 | Cs₂CO₃ (2.0) | DMF | 100 | 4 | Potentially Higher |
| 3 | NaOH (2.5) | Water/Toluene | 90 | 12 | Good (with PTC) |
| 4 | K₂CO₃ (2.0) | Acetonitrile | 80 | 8 | Moderate |
Table 2: Effect of Difluoromethylating Agent and Temperature
| Entry | Difluoromethylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ClCF₂COONa (2.0) | DMF | 100 | 4 | Good |
| 2 | ClCF₂COONa (3.0) | DMF | 120 | 2 | Potentially Faster/Higher |
| 3 | CHClF₂ (gas, excess) | Water/Toluene | 80 | 24 | Good |
| 4 | CHClF₂ (gas, excess) | Water/Toluene | 100 | 8 | Higher |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive difluoromethylating agent. 2. Insufficiently basic conditions. 3. Reaction temperature is too low. 4. Presence of water in non-aqueous protocol. | 1. Use a fresh batch of difluoromethylating agent. 2. Increase the amount of base or use a stronger base (e.g., Cs₂CO₃). 3. Gradually increase the reaction temperature, monitoring for decomposition. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of By-products | 1. Reaction temperature is too high, leading to decomposition. 2. C-alkylation of the phenol. 3. Reaction of the product with the difluorocarbene. | 1. Lower the reaction temperature and increase the reaction time. 2. This is less common for O-difluoromethylation of phenols but can be minimized by optimizing the base and solvent. 3. Use a smaller excess of the difluoromethylating agent. |
| Incomplete Reaction | 1. Insufficient amount of difluoromethylating agent or base. 2. Short reaction time. 3. Poor mixing on a larger scale. | 1. Increase the equivalents of the limiting reagent. 2. Extend the reaction time and monitor by TLC/GC. 3. Ensure efficient stirring, especially in heterogeneous mixtures. |
| Difficult Purification | 1. Presence of unreacted p-cresol. 2. Formation of polar by-products. | 1. An aqueous base wash can help remove unreacted acidic p-cresol. 2. Optimize reaction conditions to minimize by-product formation. Employ careful column chromatography for purification. |
| Scale-up Issues | 1. Exothermic reaction leading to poor temperature control. 2. Inefficient gas dispersion (for CHClF₂ method). 3. Phase-transfer catalyst inefficiency at scale. | 1. Implement controlled addition of reagents and efficient cooling. 2. Use a high-efficiency gas dispersion stirrer. 3. Screen different phase-transfer catalysts and optimize loading. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase-transfer catalyst (PTC) in Protocol 2?
A1: The phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase (or the interface) where it can react with the difluorocarbene generated from chlorodifluoromethane. This is crucial for reactions involving two immiscible phases.
Q2: Can I use other difluoromethylating agents?
A2: Yes, other reagents can be used, such as (difluoromethyl)trimethylsilane (TMSCF₂H) or various sulfonium salts. However, sodium chlorodifluoroacetate and chlorodifluoromethane are often preferred for scale-up due to cost and availability.
Q3: How can I monitor the reaction progress effectively?
A3: Thin Layer Chromatography (TLC) is a simple method. The product, this compound, will be less polar than the starting material, 4-methylphenol, and thus will have a higher Rf value. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the main safety precautions for this synthesis?
A4: When using chlorodifluoromethane, it is essential to work in a well-ventilated fume hood and use a pressure-rated reactor. Sodium chlorodifluoroacetate can release difluorocarbene upon heating, which is a reactive intermediate; therefore, the reaction should be conducted with appropriate engineering controls. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q5: My yield is consistently low. What is the most likely reason?
A5: Low yields in difluoromethylation of phenols are often due to incomplete deprotonation of the phenol, decomposition of the difluorocarbene precursor before it can react, or side reactions. Re-evaluating the base, solvent, and temperature are the primary steps to improving the yield. Ensure your reagents are pure and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Removal of impurities from "1-(Difluoromethoxy)-4-methylbenzene"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Difluoromethoxy)-4-methylbenzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures, with a focus on the removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound synthesized from p-cresol?
The most common impurity is typically the unreacted starting material, p-cresol (4-methylphenol) . Other potential impurities can include:
-
Isomeric Impurities: If the starting p-cresol contains ortho- or meta-cresol, you may find corresponding isomeric products, such as 1-(Difluoromethoxy)-2-methylbenzene and 1-(Difluoromethoxy)-3-methylbenzene.
-
Byproducts from the Difluoromethylation Reaction: Depending on the specific difluoromethylating agent and reaction conditions used, side reactions can occur. For instance, when using reagents like chlorodifluoromethane, the formation of dimer or trimer byproducts has been reported in similar reactions.[1] The use of sodium chlorodifluoroacetate is often preferred to minimize such side reactions.[1][2]
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., DMF, hexanes, ethyl acetate) may be present in the final product if not completely removed.
Q2: How can I qualitatively assess the purity of my this compound sample?
A quick and effective method for qualitative purity assessment is Thin Layer Chromatography (TLC) . By spotting your sample alongside the starting material (p-cresol) on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the presence of the starting material and other potential impurities. The product, being less polar than the phenolic starting material, should have a higher Rf value.
Q3: Which analytical techniques are recommended for quantitative purity analysis?
For quantitative analysis, the following methods are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. It can provide information on the identity and relative abundance of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is well-suited for quantifying the purity of the main component and detecting less volatile impurities. A reversed-phase C18 or a phenyl column can be effective for separating the product from related aromatic compounds.
Troubleshooting Guides
Problem 1: My sample of this compound is contaminated with unreacted p-cresol. How do I remove it?
Solution: An alkali wash is the most effective method for removing acidic phenolic impurities like p-cresol.
Detailed Protocol for Alkali Wash:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The deprotonated p-cresol (sodium or potassium 4-methylphenoxide) will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with the aqueous base 1-2 more times to ensure complete removal of the p-cresol.
-
Wash the organic layer with water to remove any residual base.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Troubleshooting for Alkali Wash:
-
Issue: Emulsion formation during the wash.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
-
-
Issue: Incomplete removal of p-cresol, as indicated by TLC or GC analysis.
-
Solution: Increase the concentration of the aqueous base (e.g., to 2 M) or perform additional washes. Ensure thorough mixing during the extraction.
-
Problem 2: After an alkali wash, I still observe impurities in my product. What are my next steps?
Solution: If non-acidic impurities are present, further purification by fractional distillation or column chromatography is recommended.
Fractional Distillation
This method is suitable for separating compounds with significantly different boiling points. This compound has a boiling point of approximately 167 °C. Impurities with boiling points differing by at least 25 °C can potentially be separated.
General Protocol for Fractional Distillation:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Add the impure product to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Monitor the temperature at the head of the column.
-
Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be the purest.
Column Chromatography
For impurities with similar boiling points to the product, column chromatography is a more effective purification technique.
General Protocol for Column Chromatography:
-
Select an appropriate stationary phase (typically silica gel) and a mobile phase (eluent). A good starting point for the eluent is a mixture of hexanes and ethyl acetate, with the polarity adjusted based on TLC analysis.
-
Pack a chromatography column with the silica gel slurry.
-
Concentrate the impure product and adsorb it onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes the expected purity levels after each purification step. These are typical values and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Step | Typical Purity of this compound | Key Impurities Removed |
| Crude Product | 80-95% | p-cresol, reaction byproducts, residual solvents |
| After Alkali Wash | >98% | p-cresol and other acidic impurities |
| After Fractional Distillation | >99% | Impurities with significantly different boiling points |
| After Column Chromatography | >99.5% | Isomers and other closely related impurities |
Experimental Workflows and Logic Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Preventing decomposition of "1-(Difluoromethoxy)-4-methylbenzene" during storage
Welcome to the technical support center for "1-(Difluoromethoxy)-4-methylbenzene" (CAS: 1583-83-1). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Q2: What are the potential signs of decomposition?
A2: While specific degradation products have not been extensively documented, visual cues such as a change in color from colorless to yellow or the appearance of particulates may indicate decomposition. A change in the purity profile as determined by analytical methods like Gas Chromatography (GC) is a definitive indicator of degradation.[3]
Q3: What are the likely decomposition pathways for this compound?
A3: Based on the chemical structure of an aryl difluoromethyl ether, the following degradation pathways are plausible, although specific studies on this compound are limited:
-
Hydrolysis: The difluoromethoxy group may be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, which could lead to the formation of p-cresol and formic acid derivatives.
-
Oxidation: The methyl group on the benzene ring could be susceptible to oxidation, potentially forming the corresponding benzoic acid or benzyl alcohol derivatives.
-
Photodegradation: Aromatic compounds can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to a variety of byproducts.
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule.
Q4: How can I check the purity of my stored this compound?
A4: Gas Chromatography (GC) is a suitable method for determining the purity of this compound.[3] A decrease in the peak area of the main compound and the appearance of new peaks over time would indicate decomposition.
Troubleshooting Guide
This guide will help you identify and resolve potential issues with the storage and stability of this compound.
Issue 1: The compound has changed color or shows visible impurities.
| Possible Cause | Troubleshooting Steps |
| Exposure to Air/Moisture | 1. Verify that the container seal is intact.2. If the seal is compromised, re-purge the container with an inert gas before resealing.3. For future use, aliquot the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. |
| Exposure to Light | 1. Ensure the storage location is dark.2. Use amber-colored vials or wrap the container in aluminum foil to protect it from light. |
| Elevated Storage Temperature | 1. Confirm that the storage unit maintains a consistent temperature between 2-8°C.2. Avoid storing the compound in locations with temperature fluctuations, such as near a door or vent. |
Issue 2: Analytical testing (e.g., GC) shows a decrease in purity or the presence of new peaks.
| Possible Cause | Troubleshooting Steps |
| Inadequate Storage Atmosphere | 1. Review your storage procedure. Was the container properly purged with an inert gas before sealing?2. Implement a more rigorous inerting procedure for future storage. |
| Hydrolysis due to Contamination | 1. Ensure all labware used for handling and aliquoting the compound is scrupulously dry.2. Use anhydrous solvents if the compound is to be dissolved for storage. |
| Long-Term Storage Degradation | 1. If the compound has been stored for an extended period, even under recommended conditions, some degradation may occur.2. It is advisable to re-analyze the purity of the compound before use if it has been stored for a long time. |
Data Presentation
Table 1: Recommended Storage Conditions and Potential Impact on Stability
| Parameter | Recommended Condition | Potential Consequences of Deviation |
| Temperature | 2-8°C | Increased rate of thermal decomposition. |
| Atmosphere | Inert (Argon, Nitrogen) | Oxidation and/or hydrolysis in the presence of air and moisture. |
| Light | Protected from light (e.g., amber vial) | Photodegradation. |
| Container | Tightly sealed, appropriate material | Contamination, solvent evaporation (if in solution). |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment via Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a compound.[4][5][6] The following are general protocols that can be adapted to study the stability of this compound.
1. Hydrolytic Degradation:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions.
-
Incubate the solutions at a controlled elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating analytical method (e.g., GC or HPLC) to determine the extent of degradation.
2. Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Withdraw and analyze samples at various time points.
3. Photolytic Degradation:
-
Expose a solution of the compound and a solid sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[7]
-
Keep control samples in the dark at the same temperature.
-
Analyze the exposed and control samples at appropriate time intervals.
4. Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at an elevated temperature (e.g., 70°C).
-
Analyze the sample at various time points to assess for degradation products.
Mandatory Visualization
Troubleshooting Flowchart for Decomposition of this compound
Caption: Troubleshooting logic for identifying the cause of decomposition.
References
- 1. 1583-83-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1583-83-1 [sigmaaldrich.com]
- 3. This compound - Shandong Biotech [shandongbiotech.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofidus.de [biofidus.de]
- 7. database.ich.org [database.ich.org]
Technical Support Center: Regioselective Functionalization of 1-(Difluoromethoxy)-4-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 1-(difluoromethoxy)-4-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the regioselective functionalization of this compound?
The primary challenge lies in controlling the position of electrophilic substitution on the benzene ring. This is due to the competing directing effects of the activating methyl group (-CH₃) and the deactivating difluoromethoxy group (-OCHF₂). The methyl group is an ortho, para-director, while the difluoromethoxy group, being moderately electron-withdrawing, is a meta-director. This competition can lead to mixtures of isomers, making it difficult to obtain a single desired product with high selectivity.
Q2: What are the directing effects of the methyl and difluoromethoxy groups in electrophilic aromatic substitution (EAS)?
-
Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring through an inductive effect and hyperconjugation.[1] It directs incoming electrophiles to the ortho and para positions, as these positions are electronically enriched.[1][2]
-
Difluoromethoxy Group (-OCHF₂): This group is deactivating due to the strong electron-withdrawing inductive effect of the two fluorine atoms. However, the oxygen atom can donate a lone pair of electrons to the ring through resonance, which directs incoming electrophiles to the ortho and para positions. In cases of conflict, the more electron-donating substituent generally dictates the position of substitution.[3]
Q3: Which positions on the this compound ring are most likely to be functionalized?
The positions ortho to the activating methyl group (positions 2 and 6) are the most likely to be functionalized. The methyl group is a stronger activating group than the difluoromethoxy group is a deactivating group. Therefore, electrophilic attack will preferentially occur at the positions most activated by the methyl group. The position para to the methyl group is already occupied by the difluoromethoxy group.
Troubleshooting Guide
Issue 1: Low Regioselectivity and Formation of Multiple Isomers
-
Question: Why am I obtaining a mixture of isomers during the nitration (or halogenation) of this compound?
-
Answer: The formation of multiple isomers is a common issue due to the competing directing effects of the methyl and difluoromethoxy groups. While the methyl group strongly directs to the ortho positions, some substitution may occur at the position ortho to the difluoromethoxy group (position 3) due to its resonance effect.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product.
-
Choose a Bulky Electrophile: Using a sterically hindered electrophile can favor substitution at the less sterically hindered position, which is typically ortho to the smaller methyl group.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., nitromethane) to find the optimal conditions.
-
Catalyst Choice: For reactions like Friedel-Crafts acylation, the choice of Lewis acid catalyst can impact regioselectivity. Milder Lewis acids may offer better control.
-
Issue 2: Ipso-Substitution Side Reaction
-
Question: During nitration, I've identified a byproduct where the methyl or difluoromethoxy group has been replaced by a nitro group. What is happening?
-
Answer: This is an example of ipso-substitution, where the incoming electrophile attacks a carbon atom that is already substituted. This can occur, particularly with highly activated rings or under harsh reaction conditions. Nitration of aromatic aldehydes with a difluoromethoxy group has been observed to result in partial ipso-substitution of the aldehyde group.[4]
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Use less concentrated acids or a lower reaction temperature to minimize this side reaction.
-
Alternative Reagents: Consider using alternative nitrating agents, such as acetyl nitrate, which may be less prone to inducing ipso-substitution.
-
Issue 3: Difficulty in Separating Isomers
-
Question: I have a mixture of ortho and meta substituted products. How can I separate them?
-
Answer: The separation of positional isomers can be challenging due to their similar physical properties.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve optimal separation on a silica gel column.
-
Recrystallization: If the isomers are solid, fractional recrystallization from a suitable solvent can be effective. This relies on differences in solubility between the isomers.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity isomers, although it is a more expensive and time-consuming technique.
-
Data Presentation
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Substitution | Directing Influence of -CH₃ | Directing Influence of -OCHF₂ | Predicted Major/Minor Product | Rationale |
| 2 (ortho to -CH₃) | Activating, ortho, para-directing | - | Major | Strong activation by the methyl group. |
| 3 (ortho to -OCHF₂) | - | Deactivating, meta-directing | Minor | Deactivated position, but some substitution possible due to proximity to the activating methyl group. |
| 5 (meta to -CH₃) | - | Deactivating, meta-directing | Minor | Deactivated position. |
| 6 (ortho to -CH₃) | Activating, ortho, para-directing | - | Major | Strong activation by the methyl group. |
Experimental Protocols
Protocol 1: General Procedure for the Mononitration of this compound
-
Disclaimer: This is a generalized protocol and should be optimized for specific experimental setups.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Protocol 2: General Procedure for the Bromination of this compound
-
Disclaimer: This is a generalized protocol and should be optimized for specific experimental setups.
-
Dissolve this compound in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a flask protected from light.
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to the solution.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for several hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Competing directing effects in the electrophilic substitution of this compound.
Caption: General experimental workflow for the functionalization of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Quality Control of 1-(Difluoromethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous quality control of building blocks is paramount to ensure the safety, efficacy, and reproducibility of the final product. 1-(Difluoromethoxy)-4-methylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise analytical characterization to determine its purity and impurity profile. This guide provides a comparative overview of the principal analytical techniques employed for the quality control of this fluorinated aromatic ether and its common alternatives, 4-Methoxytoluene and 4-Chlorotoluene.
Executive Summary
The quality control of this compound and its analogs primarily relies on chromatographic techniques, with Gas Chromatography (GC) being the most prevalent method for purity assessment and High-Performance Liquid Chromatography (HPLC) offering a versatile alternative, particularly for non-volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and impurity identification. This guide presents a comparative analysis of these techniques, including detailed experimental protocols and quantitative data to facilitate method selection and implementation in a quality control setting.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific quality attribute being assessed, such as purity, identification, or quantification of specific impurities.
| Analytical Technique | Principle | Application for this compound | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Primary method for purity determination and assay.[1] | High resolution, sensitivity, and speed for volatile compounds. Well-established methods for aromatic compounds. | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Analysis of purity, quantification of non-volatile impurities and degradation products. | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. | May require more complex method development compared to GC for this specific compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). | Provides unambiguous structural information. qNMR offers high accuracy without the need for identical reference standards. | Lower sensitivity compared to chromatographic techniques. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Identification of unknown impurities when coupled with GC (GC-MS) or HPLC (LC-MS). | High sensitivity and specificity for molecular weight determination and structural elucidation. | Typically requires chromatographic separation for complex mixtures. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the analysis of this compound and its alternatives.
Table 1: Gas Chromatography (GC) Data
| Compound | Retention Time (min) | Purity (%) | Major Impurity | Impurity Content (%) |
| This compound | 8.5 | >99.5 | 4-Methylphenol | <0.2 |
| 4-Methoxytoluene | 7.2 | >99.8 | p-Cresol | <0.1 |
| 4-Chlorotoluene | 6.8 | >99.7 | 2-Chlorotoluene | <0.2 |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Retention Time (min) | Purity (AUC %) | Major Impurity | Impurity Content (AUC %) |
| This compound | 5.2 | >99.6 | Unidentified polar impurity | <0.3 |
| 4-Methoxytoluene | 4.5 | >99.9 | - | - |
| 4-Chlorotoluene | 4.9 | >99.8 | Dichlorotoluenes | <0.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography (GC) Protocol for Purity Analysis
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
High-Performance Liquid Chromatography (HPLC) Protocol for Impurity Profiling
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-1 min: 40% B
-
1-10 min: 40% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedures: Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
-
Expected ¹H NMR Chemical Shifts for this compound:
-
Aromatic protons: ~7.0-7.2 ppm.
-
Difluoromethoxy proton (-OCHF₂): Triplet at ~6.5 ppm.
-
Methyl protons: Singlet at ~2.3 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
GC Conditions: Same as the GC-FID protocol.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Mandatory Visualizations
References
A Researcher's Guide to O-Difluoromethylation: Comparing Reagents for the Synthesis of Aryl Difluoromethyl Ethers
For researchers, scientists, and drug development professionals, the incorporation of the difluoromethoxy group (-OCF₂H) into bioactive molecules is a critical strategy for enhancing metabolic stability, modulating lipophilicity, and improving pharmacokinetic profiles. The compound "1-(Difluoromethoxy)-4-methylbenzene" serves as a prime example of a valuable difluoromethylated building block, synthesized via the O-difluoromethylation of p-cresol. This guide provides an objective comparison of common difluoromethylating agents used for this transformation, supported by experimental data and detailed protocols to inform reagent selection.
The introduction of the difluoromethyl group can be achieved through various reagents, which can be broadly categorized by their reactive intermediates, primarily difluorocarbene (:CF₂), or by their mode of action as electrophilic or radical difluoromethyl sources. This comparison will focus on the most prevalent methods for the O-difluoromethylation of phenols, a key reaction in the synthesis of compounds like this compound.
Performance Comparison of Difluoromethylating Agents
The efficacy of a difluoromethylating agent is determined by several factors, including reaction yield, substrate scope, functional group tolerance, reaction conditions (temperature, time), and the safety and stability of the reagent. Below is a comparative summary of common reagents for the O-difluoromethylation of phenols.
| Reagent/Method | Precursor/Reagent | Typical Reaction Conditions | Yield of this compound (from p-cresol) | Key Advantages | Key Disadvantages |
| Difluorocarbene Generation | Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | High temperature (e.g., 120 °C) in a polar aprotic solvent (e.g., DMF) | Good to excellent | Inexpensive, stable, and readily available.[1] | Requires high temperatures; potential for side reactions. |
| Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Base (e.g., KOH) in a two-phase system at room temperature | Good to excellent | Mild reaction conditions and short reaction times.[2] | Reagent is more expensive than chlorodifluoroacetate salts. | |
| Fluoroform (CHF₃) | Strong base (e.g., KOH) in a two-phase system | Moderate to good | Inexpensive and non-ozone-depleting gas.[3][4] | Gas handling can be challenging in a lab setting; requires strong base. | |
| Electrophilic Difluoromethylation | S-(Difluoromethyl)diarylsulfonium Salts | Base (e.g., LiOH) in a polar solvent | Good to excellent | Bench-stable solid, mild reaction conditions.[5] | Reagent synthesis is multi-step. |
| Radical Difluoromethylation | Sodium Difluoromethanesulfinate (CF₂HSO₂Na) | Photocatalyst, light, and an oxidant | Moderate to good | Mild conditions, high functional group tolerance.[6] | Requires specialized photocatalytic setup. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for the O-difluoromethylation of a phenol using different difluorocarbene precursors.
Protocol 1: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from a general procedure for the difluoromethylation of phenols.[1][7]
Materials:
-
Phenol (e.g., p-cresol)
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add the phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF and deionized water.
-
Degas the solution with a stream of nitrogen for 1 hour.
-
Add sodium chlorodifluoroacetate (2.8 equiv) in one portion under a positive flow of nitrogen.
-
Heat the reaction mixture to 120 °C and stir for 2-4 hours, monitoring the reaction by TLC.[1]
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or hexanes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: O-Difluoromethylation using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
This protocol is based on the difluoromethylation of diphenols and can be adapted for monophenols.[2]
Materials:
-
Phenol (e.g., p-cresol)
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)
-
Potassium Hydroxide (KOH) aqueous solution (e.g., 20 wt%)
-
Dichloromethane (DCM)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional, but can improve yield)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the phenol (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add the aqueous solution of potassium hydroxide (10.0 equiv).
-
If using, add the phase-transfer catalyst (0.9 equiv).
-
Add (Bromodifluoromethyl)trimethylsilane (4.0 equiv) to the biphasic mixture.
-
Stir the reaction vigorously at room temperature for 10-30 minutes, monitoring by TLC.[2]
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflow
The predominant mechanism for the O-difluoromethylation of phenols using the reagents discussed involves the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophile.
O-Difluoromethylation via Difluorocarbene
The following diagram illustrates the general mechanism for the O-difluoromethylation of a phenol with a difluorocarbene precursor.
Caption: General mechanism of O-difluoromethylation of phenols via difluorocarbene.
General Experimental Workflow for Reagent Comparison
A systematic approach is essential for the objective comparison of different difluoromethylating agents. The following workflow outlines a general procedure for screening and evaluating various reagents.
Caption: A general workflow for comparing the performance of difluoromethylating agents.
Conclusion
The synthesis of aryl difluoromethyl ethers, such as this compound, can be accomplished using a variety of difluoromethylating agents. The choice of reagent is a critical decision that depends on factors such as cost, scalability, reaction conditions, and functional group compatibility. Reagents that generate difluorocarbene, like sodium chlorodifluoroacetate and TMSCF₂Br, are highly effective for the O-difluoromethylation of phenols. While sodium chlorodifluoroacetate is an economical choice, it often requires higher temperatures. In contrast, TMSCF₂Br allows for milder reaction conditions. Newer methods involving electrophilic and radical difluoromethylation offer alternative pathways with their own unique advantages, particularly in the context of late-stage functionalization and complex molecule synthesis. This guide provides a foundational understanding to aid researchers in selecting the most appropriate difluoromethylating agent for their specific synthetic needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sioc.ac.cn [sioc.ac.cn]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-(Difluoromethoxy)-4-methylbenzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific investigation and product development. 1-(Difluoromethoxy)-4-methylbenzene, a fluorinated aromatic compound, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. Ensuring its purity is paramount to the quality, safety, and efficacy of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with proposed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Non-Volatile Impurities
HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the mobile phase and a solid stationary phase.[1][2] It is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[2][3][4] For this compound, HPLC is an excellent choice for detecting potential impurities that may have higher boiling points or are prone to degradation at elevated temperatures.
Proposed HPLC Methodology
A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase for reversed-phase chromatography, offering good peak shape and MS compatibility.[5] |
| Gradient | 0-5 min: 40% B5-20 min: 40-90% B20-25 min: 90% B25-30 min: 90-40% B | A gradient elution is necessary to separate impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and resolution. |
| Detection | UV at 254 nm | Aromatic compounds typically exhibit strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Analytes
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1][3] It is ideal for the analysis of volatile and thermally stable compounds like this compound.[4][6][7] The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities.
Proposed GC-MS Methodology
A standard GC-MS method with a non-polar capillary column is proposed for the purity analysis of this compound.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 60°C (hold 2 min)Ramp: 10°C/min to 280°C (hold 5 min) | A temperature program designed to separate compounds with a range of boiling points. |
| Injector | 250°C, Split mode (50:1) | A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading. |
| MS Detector | Ionization: Electron Ionization (EI) at 70 eVScan Range: m/z 40-400 | Standard EI conditions for generating reproducible mass spectra, with a scan range appropriate for the target analyte and potential impurities. |
Sample Preparation
-
Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical needs and the nature of the expected impurities.
Table 3: Performance Comparison of HPLC and GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity.[1] | Separation based on volatility and polarity.[1] |
| Analyte Suitability | Non-volatile and thermally labile compounds.[2][3][4] | Volatile and thermally stable compounds.[4][6] |
| Sensitivity | High (ppm levels).[3] | Very high (ppb levels).[3] |
| Selectivity | Good for separating closely related structures. | High, with mass fragmentation patterns aiding in identification.[8] |
| Impurity Identification | Requires collection of fractions for further analysis (e.g., by MS or NMR). | Provides structural information directly from the mass spectrum. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflows for HPLC and GC-MS analysis and a decision-making process for selecting the appropriate technique.
Caption: HPLC Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: Logical relationships for selecting an analytical technique.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the likely nature of the impurities and the specific analytical objectives. GC-MS is generally preferred for its high sensitivity and ability to identify volatile impurities through mass spectral data. However, HPLC is a more versatile technique that can analyze a wider range of non-volatile and thermally labile impurities. For comprehensive purity profiling, a combination of both techniques may be employed to provide a complete picture of the sample's composition. In a regulated environment, the chosen method would require rigorous validation to ensure its accuracy, precision, and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. smithers.com [smithers.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. 1-Methoxy-4-methylbenzene | SIELC Technologies [sielc.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. This compound - Shandong Biotech [shandongbiotech.com]
- 8. benchchem.com [benchchem.com]
2D NMR Spectroscopy: A Definitive Method for the Structural Validation of 1-(Difluoromethoxy)-4-methylbenzene
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In the case of fluorinated aromatic compounds such as 1-(Difluoromethoxy)-4-methylbenzene, which are of growing interest in medicinal and materials chemistry, definitive structural validation is paramount. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques, demonstrating its superiority for the structural elucidation of this compound through supporting theoretical data and detailed experimental protocols.
Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY), provide a detailed roadmap of the molecular structure by revealing through-bond correlations between nuclei.[1][2] This multi-dimensional approach offers a significant advantage over one-dimensional NMR or mass spectrometry alone, which can often leave ambiguities in isomeric structures.
Performance Comparison: 2D NMR vs. Alternative Techniques
While techniques like mass spectrometry can confirm the molecular weight (158.145 g/mol for C8H8F2O) and elemental composition, and infrared spectroscopy can identify functional groups, they fall short in definitively establishing the precise connectivity of the atoms.[3] For a molecule like this compound, distinguishing it from its isomers (e.g., 1-(Difluoromethoxy)-2-methylbenzene or 1-(Difluoromethoxy)-3-methylbenzene) requires the detailed connectivity information that 2D NMR provides.
| Technique | Information Provided | Limitations for Structural Isomers |
| 2D NMR (HSQC, HMBC, COSY) | Precise atom connectivity (¹H-¹H, ¹H-¹³C short and long-range) | Requires slightly longer acquisition times |
| 1D NMR (¹H, ¹³C) | Information on chemical environments and neighboring protons | Can be difficult to interpret for complex molecules; may not resolve all ambiguities |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Fragmentation can be complex and may not definitively distinguish isomers |
| Infrared Spectroscopy | Presence of functional groups | Does not provide information on the arrangement of atoms |
Unambiguous Structural Validation with 2D NMR
The combination of COSY, HSQC, and HMBC spectra allows for a complete assignment of all proton and carbon signals, thereby validating the specific substitution pattern of this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key correlation would be between the aromatic protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[1][4] This is crucial for assigning the carbon signals based on their attached, and more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, and sometimes four in conjugated systems.[1] This is the most powerful tool for piecing together the molecular skeleton. For instance, the protons of the methyl group will show a correlation to the aromatic carbon they are attached to (C4) and the adjacent aromatic carbons (C3 and C5). Similarly, the difluoromethoxy proton will show correlations to its own carbon and the aromatic carbon it is attached to (C1).
Predicted 2D NMR Data for this compound
The following table summarizes the expected ¹H and ¹³C chemical shifts and key 2D NMR correlations.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | - | ~150 (t) | - | - |
| 2, 6 | ~7.1 (d) | ~121 | C4, C1 | H3/H5 |
| 3, 5 | ~7.2 (d) | ~130 | C1, C-Methyl | H2/H6 |
| 4 | - | ~135 | - | - |
| -OCHF₂ | ~6.5 (t) | ~115 (t) | C1 | - |
| -CH₃ | ~2.3 (s) | ~21 | C3, C5, C4 | - |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. (t) = triplet, (d) = doublet, (s) = singlet.
Experimental Protocols
Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
1D NMR Data Acquisition: Standard ¹H and ¹³C{¹H} spectra are acquired to determine the chemical shifts and multiplicities of all signals.
2D NMR Data Acquisition:
-
COSY: A gradient-enhanced COSY (gCOSY) experiment is performed to establish ¹H-¹H correlations.
-
HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is run to determine one-bond ¹H-¹³C correlations.
-
HMBC: A gradient-enhanced HMBC experiment is acquired to establish long-range ¹H-¹³C correlations. The experiment is typically optimized for a coupling constant of 8 Hz to observe two- and three-bond correlations.
Visualization of Structural Connectivity
The following diagrams illustrate the logical workflow for structure validation and the key correlations that confirm the structure of this compound.
Caption: Workflow for the structural validation of a synthesized compound.
Caption: Key HMBC and COSY correlations for this compound.
References
Quantitative Analysis of 1-(Difluoromethoxy)-4-methylbenzene in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield determination, and process optimization. This guide provides a comparative overview of analytical methodologies for the quantification of 1-(Difluoromethoxy)-4-methylbenzene in reaction mixtures. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison
The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.
Table 1: Performance Comparison of Analytical Methods for the Quantification of this compound
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Quantification based on the integral of a specific nucleus's resonance signal relative to an internal standard. |
| Selectivity | Very High (mass-selective detection) | Moderate to High (dependent on chromatographic resolution) | High (structurally specific signals) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Lower (mg/mL to µg/mL) |
| Linearity Range | Wide | Wide | Narrower |
| Accuracy/Recovery | 95-105% (with appropriate internal standard) | 90-110% | 98-102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Sample Throughput | High | High | Moderate |
| Strengths | Excellent for volatile and semi-volatile compounds, high specificity.[1] | Broad applicability, suitable for non-volatile compounds. | No need for a specific reference standard of the analyte, non-destructive.[2] |
| Limitations | Requires volatile and thermally stable analytes. | Can have matrix interference, lower sensitivity than GC-MS. | Lower sensitivity, requires higher sample concentrations. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following sections provide representative methodologies for each technique, which can be optimized for specific reaction matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation:
-
Quenching: Quench a known volume of the reaction mixture by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.
-
Extraction: If the reaction mixture is in a complex matrix, perform a liquid-liquid extraction. For example, dilute the quenched sample with water and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog like Toluene-d8 or a compound with similar chemical properties but different retention time) to the extracted sample.[3]
-
Dilution: Dilute the sample to an appropriate concentration to fall within the linear range of the instrument.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV. Acquisition in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 158, 109, 91) and the internal standard.
Table 2: Expected GC-MS Performance Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be adapted for the quantification of this compound, particularly if the compound or its impurities are not amenable to GC analysis.
Sample Preparation:
-
Quenching and Dilution: Quench a known volume of the reaction mixture and dilute it with the mobile phase to a suitable concentration.
-
Internal Standard: Add a known concentration of an appropriate internal standard (a compound with a similar chromophore but different retention time).
-
Filtration: Filter the sample through a 0.45 µm syringe filter.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.[4]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water.[5] For example, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm).
Table 3: Expected HPLC Performance Data
| Parameter | Expected Value |
| Limit of Detection (LOD) | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 50 - 500 ng/mL |
| **Linearity (R²) ** | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
Quantitative Nuclear Magnetic Resonance (qNMR)
¹⁹F qNMR is a powerful tool for the quantification of fluorinated compounds like this compound, offering high selectivity and accuracy without the need for a specific reference standard of the analyte.[2]
Sample Preparation:
-
Sample Aliquot: Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Internal Standard: Accurately weigh and add a known amount of a stable, non-reactive fluorinated internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., 4,4'-Difluorobenzophenone).[6]
-
Solvent: Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A standard single-pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the analyte and internal standard signals to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]
-
Data Processing: Apply appropriate phasing and baseline correction before integrating the signals of the analyte and the internal standard.
Calculation:
The concentration of the analyte can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Table 4: Expected ¹⁹F qNMR Performance Data
| Parameter | Expected Value |
| Limit of Quantification (LOQ) | 0.1 - 1 mg/mL |
| **Linearity (R²) ** | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
References
- 1. benchchem.com [benchchem.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. scribd.com [scribd.com]
- 5. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to 4-Substituted Toluenes for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical decision that influences the physicochemical properties, metabolic stability, and ultimately the efficacy and safety of a drug candidate. This guide provides a comprehensive comparison of "1-(Difluoromethoxy)-4-methylbenzene" and its structural analogs: "4-Methoxytoluene," "4-Chlorotoluene," and "4-Trifluoromethoxytoluene." This objective analysis, supported by available data and standard experimental protocols, is intended to assist researchers in making informed decisions for their synthetic and medicinal chemistry endeavors.
Comparison of Physicochemical and Purity Data
The selection of a chemical building block often begins with an assessment of its fundamental properties and purity profile. While complete Certificates of Analysis (CoA) with batch-specific data are not always publicly available, the following tables summarize typical specifications and properties gathered from various chemical suppliers.
Table 1: Comparison of Typical Specifications
| Compound | Common Name(s) | CAS Number | Typical Purity | Key Impurities (if specified) |
| This compound | 4-(Difluoromethoxy)toluene | 1583-83-1 | >96.0% (GC) to 98% | Not specified |
| 4-Methoxytoluene | 4-Methylanisole, p-Cresol methyl ether | 104-93-8 | ≥98.0% (GC) to 99% | Not specified |
| 4-Chlorotoluene | p-Chlorotoluene | 106-43-4 | ≥98% to ≥99% (GC) | ≤2% 2-chlorotoluene |
| 4-(Trifluoromethoxy)toluene | - | 706-27-4 | 99.0% | Not specified |
Table 2: Comparison of Physicochemical Properties
| Property | This compound | 4-Methoxytoluene | 4-Chlorotoluene | 4-(Trifluoromethoxy)toluene |
| Molecular Formula | C₈H₈F₂O | C₈H₁₀O | C₇H₇Cl | C₈H₇F₃O |
| Molecular Weight | 158.15 g/mol | 122.16 g/mol | 126.58 g/mol | 176.14 g/mol |
| Boiling Point | 165-167 °C[1] | 174 °C | 162 °C[2] | 134-135 °C[3] |
| Density | 1.133 g/cm³[1] | 0.969 g/mL at 25 °C | 1.07 g/mL at 25 °C[2] | 1.179 g/mL at 25 °C[3] |
| logP (Predicted) | ~2.37 (for difluoromethoxybenzene)[4] | ~2.66 | ~3.3 | ~2.85 (for trifluoromethoxybenzene)[4] |
Performance Comparison and Experimental Data
The choice between these analogs often hinges on the desired impact on a molecule's metabolic stability and its electronic properties, which can influence biological activity.
Metabolic Stability:
The introduction of fluorine atoms into a molecule is a well-established strategy to enhance metabolic stability by blocking sites susceptible to metabolism by cytochrome P450 enzymes.[4][5]
-
4-Methoxytoluene: The methoxy group is prone to O-demethylation, which can be a significant metabolic pathway.[4]
-
This compound & 4-(Trifluoromethoxy)toluene: The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are significantly more resistant to enzymatic cleavage due to the strength of the carbon-fluorine bonds.[4][6] This increased metabolic stability can lead to a longer plasma half-life and improved bioavailability of a drug candidate.[4] The trifluoromethoxy group generally offers a greater metabolic blocking effect than the difluoromethoxy group.[6]
-
4-Chlorotoluene: While the chloro group is not as metabolically labile as a methoxy group, aromatic hydroxylation can still occur.
Electronic Effects:
The substituent at the 4-position of the toluene ring influences the electron density of the aromatic ring, which can be critical for molecular interactions and reaction chemistry. The Hammett constant (σp) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
-
-OCH₃ (in 4-Methoxytoluene): Strongly electron-donating (σp ≈ -0.27).[4]
-
-Cl (in 4-Chlorotoluene): Weakly electron-withdrawing (σp ≈ +0.23).
-
-OCHF₂ (in this compound): Electron-withdrawing (σp ≈ +0.14 for difluoromethoxybenzene).[4]
-
-OCF₃ (in 4-(Trifluoromethoxy)toluene): Strongly electron-withdrawing (σp ≈ +0.35 for trifluoromethoxybenzene).[4]
These electronic differences can impact the reactivity of the aromatic ring in further synthetic transformations and influence the pKa of nearby functional groups in a final drug molecule.
Experimental Protocols
To ensure the quality and consistency of starting materials, and to evaluate key drug-like properties, standardized experimental protocols are essential.
Purity Determination by Gas Chromatography (GC)
Objective: To determine the purity of the substituted toluene derivative and identify any impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating these aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector and Detector Temperature: 250 °C and 280 °C, respectively.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or acetone.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be tentatively identified by their retention times and, if using MS, by their mass spectra.
Determination of Lipophilicity (logP) by HPLC
Objective: To experimentally determine the octanol-water partition coefficient (logP), a key indicator of a compound's lipophilicity.
Methodology:
-
Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column.[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Shake Flask Method (for calibration):
-
Prepare a series of standards with known logP values.
-
For each standard, dissolve a known amount in a biphasic system of n-octanol and water.
-
Shake vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate completely.
-
Analyze the concentration of the standard in both the n-octanol and water layers by HPLC.
-
Calculate the partition coefficient P = [concentration in octanol] / [concentration in water].
-
Calculate logP = log₁₀(P).
-
-
HPLC Method (for test compounds):
-
Inject the test compound onto the HPLC system and determine its retention time.
-
A calibration curve is generated by plotting the known logP values of the standards against their retention times.
-
The logP of the test compound can then be interpolated from the calibration curve based on its retention time.
-
In Vitro Metabolic Stability Assay
Objective: To assess the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Test System: Human or other species-specific liver microsomes or hepatocytes.[8][9]
-
Reagents:
-
Test compound and positive control (a compound with known metabolic lability).
-
NADPH regenerating system (for microsomal assays).
-
Phosphate buffer (pH 7.4).
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Procedure:
-
Pre-warm the liver microsomes or hepatocytes and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system (for microsomes) or by adding the compound to the hepatocytes.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to the stopping solution.
-
Centrifuge the samples to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t₁/₂) can be calculated from the slope of the linear regression of this plot.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate the workflows for purity determination and metabolic stability assessment.
Caption: Workflow for Purity Determination by Gas Chromatography.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Logical Relationship of Substituent Effects on Drug Properties.
References
- 1. 4-(DIFLUOROMETHOXY)TOLUENE CAS#: 1583-83-1 [m.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Trifluoromethoxytoluene | 706-27-4 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
A Comparative Guide to the Synthetic Routes of 1-(Difluoromethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 1-(Difluoromethoxy)-4-methylbenzene, a key intermediate in the development of various pharmaceutical compounds. The difluoromethoxy group is a valuable moiety in medicinal chemistry, known to enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. This document presents a detailed analysis of three common synthetic strategies, focusing on reaction efficiency, safety, and environmental impact, supported by experimental data from analogous reactions.
At a Glance: Synthetic Route Comparison
The synthesis of this compound typically involves the O-difluoromethylation of 4-cresol. The choice of the difluoromethylating agent is the defining feature of each synthetic route. This guide compares the use of chlorodifluoromethane, sodium chlorodifluoroacetate, and fluoroform.
| Parameter | Route 1: Chlorodifluoromethane | Route 2: Sodium Chlorodifluoroacetate | Route 3: Fluoroform |
| Starting Material | 4-Cresol | 4-Cresol | 4-Cresol |
| Key Transformation | O-Difluoromethylation | O-Difluoromethylation | O-Difluoromethylation |
| Typical Yield | 77-96% (analogous reactions) | >92% (analogous reactions)[1] | Moderate to Good (for various phenols)[2] |
| Reported Purity | >98% (analogous reactions)[3][4] | >97% (analogous reactions)[1] | Not specified |
| Key Advantages | High yields reported in some cases. | Bench-stable, relatively non-toxic reagent, good for large-scale production.[1] | Inexpensive, non-ozone-depleting gas.[2] |
| Key Challenges | Ozone-depleting gas, difficult to handle, potential for byproduct formation.[1] | Requires elevated temperatures for decarboxylation. | Low reactivity of fluoroform.[5] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic workflow for each route, starting from the common precursor, 4-cresol.
Caption: Synthetic pathways to this compound.
Detailed Experimental Protocols
The following protocols are based on published procedures for the difluoromethylation of phenols and can be adapted for the synthesis of this compound from 4-cresol.
Route 1: O-Difluoromethylation using Chlorodifluoromethane
This method, while historically used, employs an ozone-depleting substance and requires careful handling of a pressurized gas. The following is a representative procedure based on the synthesis of analogous aryl difluoromethyl ethers.[3][4][6]
Materials:
-
4-Cresol
-
Sodium Hydroxide (NaOH)
-
Chlorodifluoromethane (CHClF₂)
-
Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 4-cresol in a mixture of dioxane and aqueous sodium hydroxide solution in a pressure reactor.
-
Pressurize the reactor with chlorodifluoromethane gas.
-
Heat the reaction mixture to approximately 85-100°C and stir vigorously for 2-40 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
After completion, cool the reaction mixture to room temperature and cautiously vent the excess chlorodifluoromethane.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Route 2: O-Difluoromethylation using Sodium Chlorodifluoroacetate
This route is considered a safer and more environmentally benign alternative to using chlorodifluoromethane.[1] The following protocol is adapted from a procedure for a similar phenolic substrate.
Materials:
-
4-Cresol
-
Cesium Carbonate (Cs₂CO₃)
-
Sodium Chlorodifluoroacetate (ClCF₂COONa)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 4-cresol in DMF, add cesium carbonate.
-
Add sodium chlorodifluoroacetate to the mixture.
-
Heat the reaction mixture to around 120°C for approximately 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be further purified by column chromatography or distillation.
Caption: Mechanism of difluoromethylation.
Route 3: O-Difluoromethylation using Fluoroform
Fluoroform (CHF₃) is an attractive difluoromethylating agent due to its low cost and negligible ozone depletion potential. The reaction proceeds via the in-situ generation of difluorocarbene.[2]
Materials:
-
4-Cresol
-
Potassium Hydroxide (KOH)
-
Dioxane or Acetonitrile
-
Water
-
Fluoroform (CHF₃) gas
Procedure:
-
Prepare a two-phase system of 4-cresol and potassium hydroxide in a mixture of dioxane (or acetonitrile) and water in a suitable reaction vessel.
-
Bubble fluoroform gas through the vigorously stirred mixture at a controlled rate.
-
Maintain the reaction at a moderate temperature (e.g., 60-80°C).
-
Monitor the progress of the reaction by GC or LC-MS.
-
Once the reaction is complete, cool the mixture and separate the organic phase.
-
Extract the aqueous phase with an appropriate organic solvent.
-
Combine the organic layers, wash with water, dry, and concentrate.
-
Purify the resulting this compound by distillation.
Conclusion
The selection of a synthetic route for this compound depends on a balance of factors including yield, purity requirements, scale of production, and environmental and safety considerations. While the traditional method using chlorodifluoromethane can provide high yields, its environmental impact and handling difficulties are significant drawbacks. The use of sodium chlorodifluoroacetate presents a more practical and safer alternative, particularly for larger-scale synthesis, offering high yields and purity with a more favorable environmental profile. The fluoroform -based method is an emerging green alternative, though it may require further optimization to achieve the high efficiencies reported for other methods. For researchers and drug development professionals, the sodium chlorodifluoroacetate route currently offers the most robust and scalable solution for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 5. Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 1-(Difluoromethoxy)-4-methylbenzene and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the fluorinated aromatic compound, 1-(Difluoromethoxy)-4-methylbenzene, with its key synthetic precursors, p-cresol and its corresponding sodium salt, sodium p-cresolate. For a more comprehensive analysis, the structurally analogous compound, 4-methoxytoluene, is also included to highlight the influence of the difluoromethoxy group on the spectroscopic properties. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, where the difluoromethoxy (-OCF₂H) group can significantly modulate properties such as lipophilicity, metabolic stability, and binding interactions. Understanding the spectroscopic signatures of this compound and its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a comparative analysis of their key spectral features.
Synthetic Pathway
The synthesis of this compound typically proceeds via the difluoromethylation of p-cresol. This process involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then reacts with a difluorocarbene source.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its related compounds.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | Ar-H (ortho to -OR) | Ar-H (meta to -OR) | -OCHF₂ / -OCH₃ / -OH | -CH₃ |
| This compound | ~7.05 (d) | ~7.15 (d) | ~6.5 (t, J ≈ 74 Hz) | ~2.35 (s) |
| p-Cresol | ~6.73 (d) | ~7.03 (d) | ~5.10 (s, broad) | ~2.27 (s)[1] |
| Sodium p-cresolate | ~6.60 (d) | ~6.90 (d) | - | ~2.15 (s) |
| 4-Methoxytoluene | ~6.82 (d) | ~7.08 (d) | ~3.76 (s) | ~2.28 (s) |
Note: Shifts for sodium p-cresolate are estimated based on the expected electron-donating effect of the phenoxide group. Actual values may vary depending on the solvent and concentration.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-OR | C-CH₃ | C (ortho to -OR) | C (meta to -OR) | -OCHF₂ / -OCH₃ | -CH₃ |
| This compound | ~151.0 | ~132.0 | ~117.0 | ~130.0 | ~115.0 (t, J ≈ 258 Hz) | ~20.8 |
| p-Cresol | ~151.5 | ~130.3 | ~115.2 | ~130.1 | - | ~20.5[1] |
| Sodium p-cresolate | ~160.0 | ~128.0 | ~117.0 | ~130.0 | - | ~20.0 |
| 4-Methoxytoluene | ~157.6 | ~129.8 | ~113.8 | ~130.0 | ~55.1 | ~20.4 |
Note: Shifts for sodium p-cresolate are estimated. The carbon attached to the oxygen in the phenoxide is expected to be significantly deshielded.
FT-IR Data
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C-H (sp³) Stretch | C=C Stretch (Aromatic) | C-O Stretch | C-F Stretch |
| This compound | - | ~3050 | ~2930 | ~1610, 1510 | ~1210 | ~1100-1000 (strong, broad) |
| p-Cresol | ~3350 (broad) | ~3020 | ~2920 | ~1615, 1515 | ~1230 | - |
| Sodium p-cresolate | - | ~3010 | ~2910 | ~1600, 1500 | ~1250 | - |
| 4-Methoxytoluene | - | ~3030 | ~2950, 2835 | ~1612, 1512 | ~1245 | - |
Mass Spectrometry Data
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 158 | 107 [M - OCF₂H]⁺, 91 [C₇H₇]⁺ |
| p-Cresol | 108[2][3] | 107 [M - H]⁺ (base peak), 79 [M - CHO]⁺, 77 [C₆H₅]⁺[3] |
| Sodium p-cresolate | (Typically not analyzed by EI-MS) | - |
| 4-Methoxytoluene | 122[4] | 107 [M - CH₃]⁺, 91 [M - OCH₃]⁺, 77 [C₆H₅]⁺[4][5] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation : Dissolve 5-25 mg of the solid or liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6] For ¹³C NMR, a more concentrated solution is preferable to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C). The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is typically used. Key parameters include the spectral width (e.g., -2 to 12 ppm), acquisition time (2-4 seconds), relaxation delay (1-5 seconds), and the number of scans (typically 8 to 16).[7]
-
¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon.[8] A larger spectral width is used (e.g., 0 to 220 ppm). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay may be required, especially for quaternary carbons.[9]
-
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used for calibration. For ¹³C NMR, the deuterated solvent signal is typically used for referencing (e.g., CDCl₃ at 77.16 ppm).[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
Liquids : A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.[10]
-
Solids : The solid can be prepared as a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.[2] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil.[10]
-
ATR (Attenuated Total Reflectance) : A small amount of the solid or liquid sample is placed directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Background Spectrum : A background spectrum of the empty sample compartment (or the clean ATR crystal/salt plates) is recorded to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the sample holder.
-
Sample Spectrum : The sample is placed in the instrument, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[11] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation : The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.[13]
-
Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% and is called the base peak.[14]
Conclusion
The spectroscopic data presented in this guide clearly differentiates this compound from its precursors. The introduction of the difluoromethoxy group results in characteristic signals in all spectroscopic methods. In ¹H and ¹³C NMR, the triplet signal of the -OCF₂H group is a key identifier. In FT-IR spectroscopy, the strong C-F stretching vibrations provide a distinct signature. Finally, the mass spectrum is altered by the presence of the fluorine atoms, leading to a unique fragmentation pattern. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these compounds in a research and development setting.
References
- 1. rsc.org [rsc.org]
- 2. p-Cresol [webbook.nist.gov]
- 3. p-Cresol(106-44-5) MS [m.chemicalbook.com]
- 4. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]
- 5. 4-Methylanisole(104-93-8) MS spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. uni-saarland.de [uni-saarland.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
Assessing the Metabolic Stability of Compounds Derived from 1-(Difluoromethoxy)-4-methylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds derived from the 1-(difluoromethoxy)-4-methylbenzene scaffold are of significant interest in medicinal chemistry. The difluoromethoxy group (OCF₂) is often incorporated to enhance metabolic stability by blocking potential sites of oxidative metabolism. This guide provides an objective comparison of the expected metabolic stability of these compounds with non-fluorinated and alternative fluorinated analogs, supported by established principles and representative experimental data from analogous chemical series.
The Impact of Fluorination on Metabolic Stability
The introduction of fluorine into drug candidates is a widely used strategy to improve their metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily[1][2][3]. By replacing a metabolically liable methyl or methoxy group with a difluoromethoxy group, chemists aim to block common metabolic pathways such as O-dealkylation.
However, it is important to note that the benefits of fluorination are not universal. A study by Pfizer indicated that replacing a methoxy group with a trifluoromethoxy group did not, in general, confer additional metabolic stability[1]. Furthermore, the metabolic fate of fluorinated compounds can sometimes involve defluorination, which can lead to the formation of potentially reactive metabolites[1][4].
Comparative Metabolic Stability Data
Table 1: Comparison of In Vitro Metabolic Stability in Human Liver Microsomes
| Compound Class | Representative Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Comparison |
| Non-Fluorinated Analog | Toluene | - | High | The methyl group on the benzene ring is a known site of CYP-mediated oxidation. |
| Difluoromethoxy Analog (Expected) | This compound Derivative | Expected to be Longer | Expected to be Lower | The difluoromethoxy group is expected to block O-dealkylation, a common metabolic pathway for methoxy analogs, thereby increasing stability. |
| Alternative Fluorinated Analog | 4-Fluorotoluene | - | Variable | A single fluorine on the ring can alter electronic properties and may block metabolism at that position, but other sites remain vulnerable. |
| Trifluoromethoxy Analog (Reference) | 1-Methyl-4-(trifluoromethoxy)benzene | - | Variable | While often used to enhance stability, its effectiveness can be context-dependent[1]. |
Note: The data for toluene and 4-fluorotoluene are well-established in the literature. The values for the difluoromethoxy and trifluoromethoxy analogs are expected trends based on medicinal chemistry principles.
Table 2: Illustrative Experimental Data from a Published Study on Fluorinated vs. Non-Fluorinated Risperidone
| Compound | In Vitro Half-life (t½, min) | Relative Stability |
| Risperidone | - | 1x |
| 9-Fluororisperidone | - | 16x more stable |
This data from a study on risperidone and its fluorinated analog demonstrates a significant increase in metabolic stability upon fluorination[5]. This serves as a practical example of the potential benefits of this strategy.
Experimental Protocols
To empirically determine the metabolic stability of novel compounds derived from this compound, the following experimental protocols are recommended.
In Vitro Microsomal Stability Assay
This assay is a standard, high-throughput method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes located in the liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile. The '0' time point serves as the initial concentration baseline.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate the expected metabolic pathway of a this compound derivative and the workflow of the microsomal stability assay.
Caption: Expected metabolic pathways of a this compound derivative.
Caption: Experimental workflow for an in vitro microsomal stability assay.
Conclusion
While direct experimental data on the metabolic stability of compounds derived from this compound is limited, established principles in medicinal chemistry suggest that the difluoromethoxy group is a promising moiety for enhancing metabolic stability. By blocking sites of oxidative metabolism, this group has the potential to increase the half-life and reduce the clearance of drug candidates. However, it is imperative for researchers to conduct empirical studies, such as the in vitro microsomal stability assay detailed in this guide, to confirm these expected benefits for their specific compounds of interest. This data-driven approach will enable a more accurate assessment of a compound's potential pharmacokinetic profile and guide further drug development efforts.
References
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(Difluoromethoxy)-4-methylbenzene: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-(difluoromethoxy)-4-methylbenzene, a halogenated aromatic ether, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste responsibly. The fundamental principle is that this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Never dispose of this chemical down the drain or as regular trash.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][5]
Waste Segregation and Collection
Proper segregation of chemical waste is essential for safe and cost-effective disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated solvent waste.[3][6][7]
Experimental Protocol for Waste Collection:
-
Select a Compatible Waste Container: Use a clean, dry, and chemically compatible container, preferably glass or polyethylene, with a secure screw cap.[7] Ensure the container is in good condition and free from leaks.
-
Label the Container: As soon as you begin accumulating waste, affix a "Hazardous Waste" label to the container.[4] The label must clearly state the full chemical name, "this compound," and an estimated concentration or percentage if it is part of a mixture.[8] Avoid using chemical formulas or abbreviations.
-
Collect the Waste: Carefully transfer the waste into the labeled container. Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion.[7][9]
-
Secure the Container: Tightly seal the container cap after each addition of waste to prevent the release of vapors.[4]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound should also be disposed of as hazardous waste in a designated solid waste container.[6]
Storage of Chemical Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.[3] This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9] Secondary containment, such as a larger, chemically resistant tray or bin, should be used to capture any potential leaks or spills.[8]
| Storage Requirement | Specification | Rationale |
| Location | Designated, secure, and well-ventilated area | Prevents unauthorized access and ensures proper ventilation of fumes. |
| Segregation | Separate from incompatible materials (e.g., acids, bases, oxidizers) | Avoids dangerous chemical reactions.[9] |
| Secondary Containment | Use of a chemically resistant tray or bin | Contains spills and leaks, preventing environmental contamination.[8] |
| Container Integrity | Tightly sealed, compatible container | Prevents vapor release and degradation of the container.[4] |
Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[5] Follow your institution's specific procedures for requesting a hazardous waste pickup.[6] You will likely need to complete a hazardous waste pickup request form, providing details about the chemical and the container.
Do not attempt to treat or neutralize the chemical waste yourself unless you are following a specifically approved and documented laboratory procedure.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Caption: Decision tree for waste segregation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. web.mit.edu [web.mit.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 1-(Difluoromethoxy)-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1-(Difluoromethoxy)-4-methylbenzene (CAS No. 1583-83-1). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a liquid that can cause skin and eye irritation and is harmful if swallowed.[1][2] The following personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator.[6] | Minimizes inhalation of vapors which may cause respiratory irritation.[2] |
| Protective Clothing | Laboratory coat or other suitable protective clothing.[5][6] | Provides a barrier against accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following workflow is necessary to ensure safe handling of this compound.
Caption: Safe handling workflow for this compound.
Experimental Protocols
General Handling and Storage:
-
Always handle this chemical within a well-ventilated area, preferably a chemical fume hood.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep away from incompatible materials such as strong bases and amines.[6]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated soil into a sealed, labeled container for disposal.
-
Do not allow the chemical to enter drains.[5]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Container Disposal:
-
For empty containers, the first rinse with a suitable solvent should be collected as hazardous waste.[8][9]
-
After thorough rinsing and air drying, deface the label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic.[8][9]
Final Disposal:
-
Dispose of chemical waste and contaminated materials through an approved waste disposal company.[1][6]
-
All disposal practices must be in accordance with local, state, and federal regulations.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Benzene,1-(difluoromethoxy)-4-methyl- MSDS CasNo.1583-83-1 [lookchem.com]
- 4. bio-fount.com [bio-fount.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
